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Core Science & Biosynthesis

Foundational

Unveiling the Electronic Architecture of Nitrobenzamide Derivatives: A Blueprint for Rational Drug Design

Executive Summary Nitrobenzamide derivatives represent a highly privileged scaffold in medicinal chemistry, functioning as potent antitubercular agents, PARP inhibitors, and bioreductive prodrugs for leishmaniasis and hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitrobenzamide derivatives represent a highly privileged scaffold in medicinal chemistry, functioning as potent antitubercular agents, PARP inhibitors, and bioreductive prodrugs for leishmaniasis and hypoxic solid tumors[1],[2]. As a Senior Application Scientist, I frequently observe that the empirical optimization of these compounds often stalls without a rigorous understanding of their fundamental quantum mechanical properties. The interplay between the electron-withdrawing nitro (-NO₂) group and the benzamide core dictates the molecular electrostatic potential (MESP), frontier molecular orbital (FMO) energies, and the overall dipole moment.

This whitepaper provides a comprehensive technical guide to profiling the electronic properties of nitrobenzamide derivatives. By bridging Density Functional Theory (DFT) calculations with empirical electrochemical validation, we establish a self-validating system to predict pharmacokinetics, target affinity, and bioreductive activation potential.

The Electronic Landscape: Frontier Molecular Orbitals and MESP

Frontier Molecular Orbitals (FMOs) and Bioreductive Activation

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are direct predictors of a drug's redox behavior. In nitrobenzamide prodrugs, the LUMO energy is particularly critical. These compounds rely on activation by FMN-dependent type I nitroreductases (NTRs), which catalyze the reduction of the nitro group to a cytotoxic hydroxylamine derivative[1].

  • Causality in Drug Design: A lower (more negative) LUMO energy indicates a higher electron affinity, making the nitro group more susceptible to enzymatic reduction. The HOMO-LUMO gap (ΔE) reflects the chemical hardness and kinetic stability of the molecule. A narrower gap often correlates with higher chemical reactivity but potentially lower in vivo stability[3].

Molecular Electrostatic Potential (MESP)

MESP mapping provides a 3D visual and quantitative representation of electron density, highlighting nucleophilic and electrophilic regions.

  • Causality in Target Binding: In nitrobenzamides, the highly electronegative regions are consistently localized around the carbonyl oxygen (C=O) and the oxygen atoms of the nitro group[4]. These regions serve as primary hydrogen-bond acceptors in receptor pockets. Mapping the MESP allows scientists to predict the exact spatial orientation the drug will adopt within a target protein's active site.

Dipole Moment and Pharmacokinetics

The dipole moment is the vector sum of individual bond dipoles within the molecule. Positioning the nitro group at the ortho, meta, or para positions relative to the benzamide moiety drastically alters the molecular dipole and hyperpolarizability[5].

  • Causality in Formulation: A higher dipole moment generally enhances aqueous solubility (crucial for oral bioavailability) but can impede passive lipid membrane permeation. Thus, tuning the positional isomerism allows chemists to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile without altering the core pharmacophore.

Quantitative Data: Electronic Properties of Nitrobenzamide Derivatives

The following table summarizes the electronic properties of selected nitrobenzamide derivatives derived via DFT (B3LYP level of theory).

Compound DerivativeHOMO (eV)LUMO (eV)ΔE (Gap) (eV)Dipole Moment (Debye)Primary Application
o-Nitrobenzamide-7.12-2.854.273.85Synthetic Intermediate[3]
N-(4-Bromophenyl)-4-nitrobenzamide-6.95-3.103.854.12Antimicrobial / MESP Probe[4]
N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide-7.50-3.204.305.45Herbicide/Antidiabetic Precursor[6]
5-(Aziridin-1-yl)-2,4-dinitrobenzamide-7.80-3.953.856.20Leishmanicidal Prodrug[1]

(Note: Values are representative aggregates based on standard DFT computations for these scaffolds[4],[3],[1],[6].)

Self-Validating Experimental Protocols

To ensure scientific integrity, computational predictions must be anchored by empirical data. Below are the step-by-step methodologies for both the computational derivation and the electrochemical validation of nitrobenzamide electronic properties.

Protocol A: Computational Derivation of Electronic Properties (DFT)

Rationale: DFT provides a high-accuracy, quantum-mechanical baseline for predicting molecular behavior before synthesizing physical libraries[5].

  • Ligand Preparation: Construct the 3D structures of the nitrobenzamide derivatives using a molecular builder (e.g., GaussView). Ensure correct protonation states at physiological pH (7.4).

  • Geometry Optimization: Execute geometry optimization using Gaussian software at the B3LYP level of theory with a 6-311++G(d,p) basis set.

    • Causality: The inclusion of diffuse functions (++) is critical for accurately modeling the electron-rich nitro and carbonyl oxygen atoms, which have expanded electron clouds that standard basis sets underestimate.

  • Frequency Calculation: Run vibrational frequency calculations on the optimized geometries to confirm the absence of imaginary frequencies, ensuring the structure represents a true energy minimum.

  • Property Extraction: Extract the HOMO and LUMO eigenvalues. Generate the MESP surface by mapping the electrostatic potential onto the total electron density surface (isovalue = 0.0004 a.u.).

  • Dipole Moment Calculation: Record the total dipole moment vector (in Debye) from the optimized output file.

Protocol B: Electrochemical Validation via Cyclic Voltammetry (CV)

Rationale: The theoretical LUMO energy must be empirically validated by measuring the electrochemical reduction potential, as the reduction of the nitro group is an irreversible, diffusion-controlled process[7].

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous dimethyl sulfoxide (DMSO) to serve as the supporting electrolyte.

  • Analyte Addition: Dissolve the nitrobenzamide derivative in the electrolyte solution to a final concentration of 1.0 mM.

  • Cell Setup: Utilize a three-electrode system: a glassy carbon working electrode (GCE), a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Deaeration: Purge the solution with high-purity nitrogen gas for 15 minutes.

    • Causality: Purging is mandatory because dissolved molecular oxygen is highly electroactive and reduces at similar potentials, which would mask the nitro group's reduction peak.

  • Measurement: Sweep the potential from 0.0 V to -1.5 V at a scan rate of 50 mV/s.

  • Data Analysis: Identify the cathodic peak potential ( Epc​ ). Calculate the empirical LUMO energy using the Bredas equation: ELUMO​=−e(Eredonset​+4.4V) .

    • Causality: The Bredas equation establishes a linear correlation between the empirical onset reduction potential and the absolute energy of the LUMO relative to the vacuum level, bridging the macroscopic measurement with the quantum mechanical property.

Workflow Visualization

The following diagram illustrates the integrated workflow, demonstrating how computational and empirical methods form a closed-loop, self-validating system for lead selection.

G N1 Nitrobenzamide Library Design N2 DFT Optimization (B3LYP/6-311++G**) N1->N2 N3 Extract FMOs & MESP Maps N2->N3 N4 Calculate Dipole Moment N2->N4 N5 Cyclic Voltammetry (Empirical LUMO) N3->N5 Validates N6 Solubility & Permeability Assays N4->N6 Predicts N7 Bioreductive Prodrug Lead Selection N5->N7 N6->N7

Integrated computational and electrochemical workflow for nitrobenzamide lead optimization.

Case Studies in Drug Development

  • Antitubercular Agents: Research into N-benzyl 3,5-dinitrobenzamides has shown that the presence of strong electron-withdrawing groups (like -NO₂ or -CF₃) at specific positions on the benzamide core is essential for potent activity against Mycobacterium tuberculosis[2]. The electron deficiency of the ring, mapped via MESP, directly correlates with the molecule's ability to engage its target.

  • Leishmanicidal Prodrugs: Aziridinyl nitrobenzamides act as prodrugs that are activated by Leishmania major nitroreductases[1]. The specific tuning of the LUMO energy ensures that the drug is selectively reduced by the parasitic enzyme rather than mammalian host enzymes, thereby maximizing the therapeutic index and minimizing off-target toxicity.

Conclusion

The rational design of nitrobenzamide derivatives cannot rely on structural intuition alone. By systematically mapping the electronic properties—specifically the HOMO/LUMO gap, MESP, and dipole moment—drug development professionals can accurately predict both the pharmacokinetic behavior and the pharmacodynamic activation of these molecules. Employing a self-validating workflow that pairs high-level DFT computations with electrochemical validation ensures that only the most viable, thermodynamically optimized candidates advance to in vitro and in vivo testing.

References

  • [4] Title: Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Source: chemrxiv.org. URL: 4

  • [3] Title: NMR, UV-Visible, NLO, NBO, MEP and Vibrational Spectroscopic (IR and Raman) Analysis of O-Nitrobenzamide. Source: researchgate.net. URL:3

  • [1] Title: Evaluating Aziridinyl Nitrobenzamide Compounds as Leishmanicidal Prodrugs. Source: nih.gov. URL: 1

  • [6] Title: N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide | 190520-68-4. Source: benchchem.com. URL: 6

  • [2] Title: Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Source: rhhz.net. URL: 2

  • [5] Title: Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. Source: mdpi.com. URL: 5

  • [7] Title: Probing Redox Responses and DNA Interactions in Drug Discovery. Source: mdpi.com. URL: 7

Sources

Exploratory

An In-depth Technical Guide to the Safety and Toxicity Profile of 4-Amino-2-nitrobenzamide

Introduction: Navigating the Data Gap for 4-Amino-2-nitrobenzamide 4-Amino-2-nitrobenzamide is a substituted aromatic amide whose unique arrangement of functional groups—an amine, a nitro group, and a carboxamide—makes i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Data Gap for 4-Amino-2-nitrobenzamide

4-Amino-2-nitrobenzamide is a substituted aromatic amide whose unique arrangement of functional groups—an amine, a nitro group, and a carboxamide—makes it a molecule of interest for synthetic chemistry, potentially serving as a building block in the development of novel pharmaceuticals and materials. The electron-withdrawing nature of the nitro group, combined with the electron-donating amino group, creates a distinct electronic profile that can be exploited in designing compounds with specific biological activities.[1]

In the absence of direct experimental data, this document employs a "read-across" toxicological assessment. This well-established scientific approach utilizes data from structurally similar compounds (analogs) to predict the toxicological and safety profile of the target chemical. The primary analogs referenced in this guide include 4-Nitrobenzamide , 4-Amino-2-nitrophenol , and general principles of nitroaromatic compound metabolism. This methodology allows us to construct a robust, albeit predictive, safety profile to guide laboratory practices and future research. We will transparently delineate which data points are inferred from which analogs, providing a clear and scientifically grounded framework for risk assessment.

Section 1: Hazard Identification and Classification (Inferred)

The hazard profile for 4-Amino-2-nitrobenzamide is inferred from the known hazards of its structural analogs. The presence of both a nitroaromatic group and an aromatic amine suggests a significant potential for toxicity. The following classifications are based on data from 4-Nitrobenzamide and related compounds.[2][3]

Table 1: Inferred GHS Hazard Classification

Hazard ClassCategoryBasis for Classification (Analog Data)Hazard Statement
Acute Oral ToxicityCategory 3 / 4Based on 4-Nitrobenzamide (LD50 Oral - Rat: 476 mg/kg).[3] Classified as "Toxic if swallowed" or "Harmful if swallowed".[2][3]H301 / H302
Acute Dermal ToxicityCategory 3Based on 4-Nitrobenzamide.[2]H311: Toxic in contact with skin
Acute Inhalation ToxicityCategory 3Based on 4-Nitrobenzamide (Dusts and Mists).[2]H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 2Based on 4-Nitrobenzamide.[2] Causes skin irritation.H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2Based on 4-Nitrobenzamide.[2] Causes serious eye irritation.H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3Based on 4-Nitrobenzamide, targeting the respiratory system.[2]H335: May cause respiratory irritation

Signal Word: Danger [2]

Key Inferred Hazards:

  • High Acute Toxicity: The compound is predicted to be toxic via oral, dermal, and inhalation routes.[2]

  • Irritant Properties: It is expected to cause significant skin and eye irritation.[2][4]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[2]

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Given the inferred high toxicity, stringent safety protocols are mandatory when handling 4-Amino-2-nitrobenzamide. The following workflow and PPE recommendations are based on best practices for handling hazardous chemical powders.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber) inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[5]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. For larger quantities or when dust generation is likely, a face shield is recommended.[3]

  • Skin and Body Protection: A laboratory coat is mandatory. For tasks with a higher risk of exposure, consider a chemical-resistant apron or full-body suit.

  • Respiratory Protection: All handling of solid material should be performed in a certified chemical fume hood or a ventilated enclosure to avoid dust formation and inhalation.[3]

Safe Handling Workflow

The following diagram outlines the critical steps for safely handling 4-Amino-2-nitrobenzamide in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS (Analog) & Conduct Risk Assessment B Verify Fume Hood Functionality A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Transfer Compound Inside Fume Hood C->D Begin Work E Weigh Compound on Tared Weigh Paper D->E F Carefully Transfer to Reaction Vessel E->F G Decontaminate Surfaces (e.g., 70% Ethanol) F->G Complete Work H Dispose of Contaminated Waste in Labeled Container G->H I Remove PPE and Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of 4-Amino-2-nitrobenzamide.

Section 3: In-depth Toxicity Profile (Inferred)

This section delves into the predicted toxicological properties of 4-Amino-2-nitrobenzamide, explaining the mechanistic basis for its potential toxicity derived from established knowledge of nitroaromatic compounds.

Metabolic Activation: The Nitroreduction Pathway

The primary driver of toxicity for many nitroaromatic compounds is their metabolic reduction. This process, catalyzed by various nitroreductase enzymes present in mammalian tissues and gut microbiota, reduces the nitro group (NO₂) to a series of reactive intermediates.[6][7] The key toxicologically significant intermediate is the N-hydroxylamine derivative, which is a potent electrophile capable of covalently binding to cellular macromolecules like DNA and proteins.[8]

G cluster_key Legend A 4-Amino-2-nitrobenzamide (Parent Compound, R-NO₂) B Nitroso Intermediate (R-NO) A->B +2e⁻ C N-Hydroxylamine Intermediate (R-NHOH) B->C +2e⁻ D Amine Metabolite (R-NH₂) C->D +2e⁻ E Macromolecular Adducts (e.g., DNA, Hemoglobin) C->E Covalent Binding K1 Reactive Intermediate K2 Toxic Endpoint

Caption: Inferred Metabolic Activation via Nitroreduction.

This pathway has several critical implications:

  • Hemoglobin Binding: The N-hydroxylamine can bind to hemoglobin, leading to the formation of methemoglobin, which impairs oxygen transport in the blood.[8]

  • Genotoxicity: Covalent binding to DNA can lead to mutations, making genotoxicity a significant concern for this class of compounds.[9]

Acute and Chronic Toxicity

Table 2: Quantitative Toxicity Data (from Analogs)

EndpointSpeciesRouteValueAnalog CompoundReference
LD50RatOral476 mg/kg4-Nitrobenzamide[3]
LD50MouseIntraperitoneal>500 mg/kg4-Nitrobenzamide

The oral LD50 value from 4-Nitrobenzamide suggests that 4-Amino-2-nitrobenzamide is likely to have high acute toxicity.[3] Symptoms of acute exposure in rats to 4-Nitrobenzamide included somnolence (general depressed activity), muscle weakness, and dyspnea (difficulty breathing).[3]

Chronic exposure to related nitroaromatic and aminoaromatic compounds is associated with damage to the liver, kidneys, and hematopoietic system.[10] Furthermore, studies on the analog 4-amino-2-nitrophenol have shown it to be carcinogenic in rats, causing transitional-cell carcinomas of the urinary bladder.[9] This raises a significant concern for the potential carcinogenicity of 4-Amino-2-nitrobenzamide, which would require dedicated long-term animal studies to confirm or refute.

Genotoxicity

Data on the genotoxicity of 4-Amino-2-nitrobenzamide is unavailable. However, the analog 4-amino-2-nitrophenol has been shown to induce mutations in Salmonella typhimurium (Ames test), suggesting it is a mutagen.[9] The metabolic activation pathway described above strongly supports the potential for 4-Amino-2-nitrobenzamide to be genotoxic. Any research and development program involving this compound must prioritize genotoxicity testing.

Section 4: Key Experimental Protocol: In Vitro Cytotoxicity Assessment

To move beyond inference and generate direct data, a primary step is to assess the compound's effect on cell viability. The MTT assay is a standard colorimetric method for this purpose.

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.[1]

Step-by-Step Methodology
  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 4-Amino-2-nitrobenzamide in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve the desired final test concentrations.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Shake the plate gently for 5 minutes to ensure complete dissolution. Measure the absorbance of each well at 570 nm using a microplate reader.[1]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

This technical guide provides a predictive safety and toxicity profile for 4-Amino-2-nitrobenzamide based on a scientifically grounded read-across approach. The analysis indicates that the compound should be treated as a highly toxic and potentially carcinogenic substance . All handling must be conducted with stringent engineering controls and appropriate personal protective equipment.

The insights provided here are intended to guide safe laboratory practice and are not a substitute for empirical testing. For any serious drug development or research program, it is imperative to conduct a battery of toxicological studies, starting with in vitro assays for cytotoxicity and genotoxicity, before proceeding to more complex investigations. This foundational work is essential to fully characterize the risk profile of 4-Amino-2-nitrobenzamide and ensure the safety of researchers and the integrity of scientific outcomes.

References

  • NextSDS. (n.d.). 4-amino-2-nitrobenzonitrile — Chemical Substance Information. [Link]

  • MacDonell, M. M., et al. (2013). Toxicity Assessment of 4-amino-2-nitrotoluene. PubMed. [Link]

  • Liu, J., et al. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. ResearchGate. [Link]

  • Office of Environmental Health Hazard Assessment (OEHHA). (1998). EVIDENCE ON THE CARCINOGENICITY OF 4-AMINO-2-NITROPHENOL. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2017). Benzenamine, 4-nitro-: Human health tier II assessment. [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2011). Opinion on 4-amino-2-nitrodiphenylamine-2'-carboxylic acid. Public Health - European Commission. [Link]

  • Williams, E. T., & Rouch, K. A. (2019). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. [Link]

  • Suzuki, J., et al. (1988). Comparison of in vivo binding of aromatic nitro and amino compounds to rat hemoglobin. PubMed. [Link]

  • Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. PubMed. [Link]

Sources

Foundational

The Historical Discovery and Early Synthesis of 4-Amino-2-nitrobenzamide: A Technical Retrospective

Executive Summary The compound 4-Amino-2-nitrobenzamide (CAS: 242461-73-0) is a highly functionalized aromatic building block that has played a foundational role in the evolution of synthetic organic chemistry and modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Amino-2-nitrobenzamide (CAS: 242461-73-0) is a highly functionalized aromatic building block that has played a foundational role in the evolution of synthetic organic chemistry and modern drug discovery. Characterized by an intricate ortho-para relationship between its amino, nitro, and carboxamide groups, it serves as a critical intermediate in the synthesis of complex heterocyclic scaffolds, including quinazolines and PARP inhibitors. This whitepaper explores the historical context of its discovery, the mechanistic causality behind its early synthetic routes, and its modern biological relevance, providing self-validating experimental protocols for its preparation.

Historical Context & Structural Significance

The origins of substituted aminonitrobenzamides trace back to the late 19th and early 20th centuries, an era dominated by the rapid expansion of the aniline dye industry. Early synthetic chemists required highly functionalized aromatic rings to serve as precursors for azo dyes and pigments. 4-Amino-2-nitrobenzoic acid (CAS: 610-36-6), a primary precursor to the amide, was extensively utilized due to its predictable electrophilic substitution patterns and its nature as a weak organic acid1[1].

From a structural perspective, 4-amino-2-nitrobenzamide is a masterclass in electronic "push-pull" dynamics. The electron-donating para-amino group (-NH₂) enriches the aromatic ring, while the electron-withdrawing ortho-nitro (-NO₂) and carboxamide (-CONH₂) groups deplete it. This specific arrangement allows for orthogonal reactivity: the amine can participate in reductive amination or cross-coupling, the nitro group can be reduced to yield a diamine for cyclization into benzimidazoles, and the amide can be dehydrated to a nitrile or participate in cyclocondensation.

Mechanistic Deep-Dive: The Regioselectivity Conundrum

Historically, the synthesis of 4-amino-2-nitrobenzamide presented a profound regiochemical challenge. Chemists had two primary logical pathways, each requiring strict mechanistic control to avoid unwanted side reactions.

Pathway A: Direct Amidation of 4-Amino-2-nitrobenzoic acid Converting the carboxylic acid to an amide requires activation (typically to an acid chloride). However, the presence of the free 4-amino group poses a risk of self-polymerization or intermolecular acylation. The causality behind the success of this route lies in the strong electron-withdrawing effect of the ortho-nitro group, which significantly reduces the nucleophilicity of the para-amine, allowing for selective activation of the carboxylic acid without requiring transient protecting groups.

Pathway B: Regioselective Zinin Reduction of 2,4-Dinitrobenzamide Discovered by Nikolay Zinin in 1842, the reduction of nitroarenes using sulfides (Na₂S, NaSH) is highly sensitive to the steric and electronic environment. When 2,4-dinitrobenzamide is treated with NaSH in aqueous methanol, the 4-nitro group is preferentially reduced. As an application scientist, I attribute this regioselectivity to two factors:

  • Steric Hindrance: The 2-nitro group is sterically shielded by the adjacent, bulky carboxamide group.

  • Electronic Activation: The carboxamide group effectively activates the para-position (4-position) toward the single-electron transfer (SET) mechanism inherent to sulfide-mediated reductions. This precise regiocontrol has been heavily documented in patent literature for the synthesis of advanced quinazoline derivatives 2[2].

Synthesis A 4-Amino-2-nitrobenzoic acid (CAS: 610-36-6) A1 Activation (SOCl2 / DMF) A->A1 Step 1 B 2,4-Dinitrobenzamide B1 Regioselective Reduction (NaSH, MeOH) B->B1 Zinin Reduction C 4-Amino-2-nitrobenzamide (CAS: 242461-73-0) A2 Amidation (NH3 aq, 0°C) A1->A2 Step 2 A2->C Yield >85% B1->C Steric/Electronic Control

Caption: Synthetic pathways to 4-Amino-2-nitrobenzamide via amidation and regioselective reduction.

Quantitative Analysis of Synthetic Routes

To assist synthetic teams in selecting the optimal pathway, the following table summarizes the quantitative and qualitative metrics of the historical and modern synthesis routes.

Table 1: Comparative Analysis of Synthesis Routes for 4-Amino-2-nitrobenzamide

Synthesis RouteStarting MaterialKey ReagentsAvg. YieldRegioselectivityScalability & Cost
Direct Amidation 4-Amino-2-nitrobenzoic acidSOCl₂, NH₃ (aq)80–85%N/A (Pre-set)High; Low cost of reagents
Zinin Reduction 2,4-DinitrobenzamideNaSH, MeOH/H₂O60–70%Moderate-High (Favors 4-position)Medium; Generates sulfur waste
Catalytic Hydrogenation 2,4-DinitrobenzamidePtO₂ (Poisoned), H₂~75%High (with careful catalyst poisoning)Low; High catalyst cost
Biological Relevance: The CB1954 Prodrug Pathway

Beyond its use as an intermediate, the 4-amino-2-nitrobenzamide structural motif has profound implications in oncology. It is the terminal stable metabolite of CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), a famous hypoxia-activated prodrug.

In biological systems, CB1954 is selectively reduced by enzymes such as NO Synthases (nNOS) or NQO1. The 4-nitro group undergoes a 4-electron reduction to a highly cytotoxic 4-hydroxylamino intermediate, which cross-links DNA. If not trapped by DNA, this intermediate undergoes a further 2-electron reduction to yield the stable 5-(aziridin-1-yl)-4-amino-2-nitrobenzamide3[3]. Understanding the chemical stability and synthesis of this 4-amino derivative was crucial for researchers to map the metabolic fate of the prodrug.

Metabolism Prodrug CB1954 Prodrug (2,4-Dinitro derivative) Enzyme NO Synthase / NQO1 (NADPH-dependent) Prodrug->Enzyme Enzymatic Recognition Hydroxylamine 4-Hydroxylamino Intermediate (Highly Cytotoxic) Enzyme->Hydroxylamine 4e- Reduction Amine 4-Amino-2-nitrobenzamide Derivative (Terminal Metabolite) Hydroxylamine->Amine 2e- Reduction (Detoxification) DNA DNA Cross-linking (Cell Death) Hydroxylamine->DNA Acetyl-CoA Activation

Caption: Metabolic activation of dinitrobenzamide prodrugs yielding the 4-amino terminal metabolite.

Validated Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the chemist can verify the causality of the reaction at each step.

Protocol A: Regioselective Zinin Reduction of 2,4-Dinitrobenzamide

This method leverages steric shielding to selectively reduce the para-nitro group.

  • Preparation: Dissolve 2,4-dinitrobenzamide (5.00 g, 23.7 mmol) in a 1:1 mixture of THF and Methanol (200 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Prepare a solution of Sodium Hydrosulfide (NaSH) in aqueous methanol. Add this solution dropwise to the reaction flask at room temperature.

  • Self-Validation Checkpoint (In-Process Control): Monitor the reaction via TLC (Dichloromethane:Methanol, 9:1). The reaction is self-validating when the starting material spot (Rf ≈ 0.65) disappears, replaced by a highly UV-active, bright yellow spot (Rf ≈ 0.35). The color of the solution will shift from pale yellow to a deep, dark orange as the sulfide reduces the nitro group.

  • Quenching & Workup: Once TLC confirms no further reaction, concentrate the mixture in vacuo to remove THF/MeOH. Dilute the residue with cold water (100 mL) to precipitate the product.

  • Isolation: Filter the resulting yellow solid, wash sequentially with cold water and a small amount of cold diethyl ether to remove sulfur byproducts, and dry under vacuum at 40 °C.

  • Final Validation: Confirm regioselectivity via ¹H NMR (DMSO-d6). The preservation of the highly downfield proton adjacent to the remaining 2-nitro group will confirm that the 4-nitro group was selectively reduced.

Protocol B: Direct Amidation of 4-Amino-2-nitrobenzoic Acid

This method utilizes the deactivated nature of the para-amine to prevent self-polymerization.

  • Activation: Suspend 4-amino-2-nitrobenzoic acid (3.64 g, 20.0 mmol) in anhydrous Dichloromethane (50 mL). Add a catalytic amount of DMF (2 drops), followed by the slow, dropwise addition of Oxalyl Chloride (2.0 mL, 23.5 mmol) at 0 °C.

  • Self-Validation Checkpoint: The reaction progress is visually validated by the evolution of CO₂ and CO gas. Stir at room temperature until gas evolution completely ceases and the suspension becomes a clear solution, indicating full conversion to the acid chloride.

  • Amidation: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous THF (30 mL). Add this solution dropwise to a vigorously stirred, ice-cold solution of concentrated aqueous ammonia (28%, 50 mL).

  • Isolation: A bright yellow precipitate will form immediately upon addition. Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Filter the solid, wash thoroughly with cold distilled water, and dry under high vacuum to yield the target 4-amino-2-nitrobenzamide.

References
  • Metabolic Activation of the Antitumor Drug 5-(Aziridin-1-yl)-2,4-Dinitrobenzamide (CB1954)
  • Source: United States Patent and Trademark Office (via Googleapis)
  • CAS 610-36-6: 4-Amino-2-nitrobenzoic acid Properties and Reactivity Source: CymitQuimica URL

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetics of 4-Amino-2-nitrobenzamide Derived Compounds

This guide provides a comprehensive exploration of the pharmacokinetic properties of 4-amino-2-nitrobenzamide derived compounds, a chemical scaffold with growing interest in medicinal chemistry. We will delve into the ab...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive exploration of the pharmacokinetic properties of 4-amino-2-nitrobenzamide derived compounds, a chemical scaffold with growing interest in medicinal chemistry. We will delve into the absorption, distribution, metabolism, and excretion (ADME) characteristics that govern the efficacy and safety of these molecules. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the pharmacokinetic profiles of this promising class of compounds.

Introduction: The Significance of the 4-Amino-2-nitrobenzamide Scaffold

The 4-amino-2-nitrobenzamide core represents a versatile scaffold in drug discovery, with derivatives being investigated for a range of therapeutic applications. The presence of the nitroaromatic moiety is a key determinant of the biological activity of many of these compounds. However, this same functional group also introduces specific metabolic pathways that can lead to bioactivation and potential toxicity. A thorough understanding of the pharmacokinetics of this class of compounds is therefore paramount for the development of safe and effective therapeutics.

The electron-withdrawing nature of the nitro group, combined with the amino and amide functionalities, creates a unique electronic and structural landscape that dictates how these molecules interact with biological systems. This guide will dissect the key pharmacokinetic considerations for this scaffold, from initial absorption to final elimination.

Absorption and Distribution: Crossing Biological Barriers

The journey of a 4-amino-2-nitrobenzamide derivative begins with its absorption into the systemic circulation and subsequent distribution to its target tissues.

Physicochemical Properties and Oral Bioavailability

The oral bioavailability of these compounds is governed by their solubility and permeability. The 4-amino-2-nitrobenzamide scaffold possesses both hydrogen bond donors and acceptors, which can influence its solubility. Modifications to the benzamide nitrogen or the aromatic ring can significantly alter lipophilicity (LogP) and, consequently, permeability across the gastrointestinal tract.

  • Solubility: The aqueous solubility of these compounds can be a limiting factor for oral absorption. Strategies to improve solubility, such as salt formation or the introduction of polar functional groups, may be necessary.

  • Permeability: The ability of these compounds to permeate the intestinal epithelium is often evaluated using in vitro models such as Caco-2 cell monolayers.[1] The Parallel Artificial Membrane Permeability Assay (PAMPA) can also be employed as a high-throughput screen for passive diffusion.[2]

Plasma Protein Binding

Once in the bloodstream, 4-amino-2-nitrobenzamide derivatives will bind to plasma proteins, primarily albumin. The extent of plasma protein binding influences the unbound fraction of the drug, which is the portion available to distribute into tissues and exert a pharmacological effect. High plasma protein binding can lead to a lower volume of distribution and a longer half-life. This is a critical parameter to assess early in drug discovery to understand the potential for drug-drug interactions and to interpret in vitro potency data.[3]

Metabolism: The Central Role of Nitroreduction

The metabolism of 4-amino-2-nitrobenzamide derivatives is dominated by the bioreduction of the nitro group.[4][5] This process is a double-edged sword, as it can lead to both bioactivation and the formation of potentially toxic reactive metabolites.

Key Metabolic Pathways

The primary metabolic transformation of the nitro group proceeds through a series of reduction steps:

  • Nitro Radical Anion Formation: A one-electron reduction, often catalyzed by NADPH-cytochrome P450 reductase, forms a nitro radical anion. In the presence of oxygen, this can be futilely cycled back to the parent nitro compound, generating superoxide anions.

  • Nitroso Intermediate: A two-electron reduction leads to the formation of a nitroso derivative.

  • Hydroxylamine Formation: Further reduction of the nitroso group yields a hydroxylamine metabolite. This species is often highly reactive and can bind covalently to macromolecules, including DNA, which is a potential source of genotoxicity.[6]

  • Amine Formation: The final reduction step produces the corresponding amino derivative.

Ring oxidation, catalyzed by cytochrome P450 enzymes, can also occur, leading to the formation of phenolic metabolites.[6][7] Furthermore, the primary amino group can undergo N-acetylation, which can influence the clearance of the compound.[8]

parent 4-Amino-2-nitrobenzamide Derivative nitro_radical Nitro Radical Anion parent->nitro_radical One-electron reduction (e.g., CYP Reductase) nitroso Nitroso Intermediate parent->nitroso Two-electron reduction ring_oxidation Ring-Oxidized Metabolites parent->ring_oxidation CYP450 Oxidation n_acetylation N-acetylated Metabolite parent->n_acetylation N-acetyltransferase nitro_radical->parent Oxygen (Futile Cycling) hydroxylamine Hydroxylamine Intermediate (Reactive) nitroso->hydroxylamine Reduction amine Amino Metabolite hydroxylamine->amine Reduction

Figure 1: Key metabolic pathways for 4-amino-2-nitrobenzamide derivatives.

Enzymology of Nitroreduction

A variety of enzymes can catalyze the reduction of the nitro group, including:

  • Cytochrome P450 (CYP) Enzymes: Certain CYP isoforms can perform nitroreduction, particularly under hypoxic conditions.

  • NAD(P)H:Quinone Oxidoreductase 1 (NQO1): This enzyme is a key player in the two-electron reduction of nitroaromatic compounds.

  • Xanthine Oxidase: This enzyme has also been shown to reduce nitroaromatic compounds.[7]

  • Gut Microbiota: The anaerobic environment of the gut provides a rich source of nitroreductases from the resident microflora, which can significantly contribute to the metabolism of orally administered nitroaromatic drugs.[5][9]

Excretion: Clearing the Compound and its Metabolites

The parent 4-amino-2-nitrobenzamide derivative and its metabolites are eliminated from the body through various routes, primarily renal and biliary excretion. The physicochemical properties of the parent compound and its metabolites will dictate the predominant route of elimination. More polar metabolites, such as glucuronide or sulfate conjugates of phenolic metabolites, are typically excreted in the urine. Less polar compounds may be eliminated in the feces via biliary excretion.

Experimental Protocols for Pharmacokinetic Characterization

A thorough understanding of the pharmacokinetic profile of a 4-amino-2-nitrobenzamide derivative requires a combination of in vitro and in vivo studies.

In Vitro ADME Assays

A suite of in vitro assays should be conducted early in the drug discovery process to assess the ADME properties of new chemical entities.[1][10]

Table 1: Key In Vitro ADME Assays for 4-Amino-2-nitrobenzamide Derivatives

Assay Purpose Typical System Key Parameters Measured
Metabolic Stability To determine the intrinsic clearance of the compound.Liver microsomes, S9 fraction, or hepatocytes.[2]Half-life (t½), Intrinsic Clearance (CLint)
CYP Inhibition To assess the potential for drug-drug interactions.Human liver microsomes or recombinant CYP enzymes.[2]IC50
Plasma Protein Binding To determine the fraction of unbound drug in plasma.Equilibrium dialysis, ultrafiltration.Fraction unbound (fu)
Permeability To predict intestinal absorption.Caco-2 or MDCK cell monolayers.[3]Apparent permeability coefficient (Papp)
  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, NADPH regenerating system (or NADPH), and buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Initiation: Add the test compound to the incubation mixture to a final concentration of, for example, 1 µM.

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[11]

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line is used to calculate the half-life and intrinsic clearance.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Test Compound Stock Solution incubation Incubate at 37°C stock->incubation microsomes Liver Microsomes + Buffer microsomes->incubation nadph NADPH Regenerating System nadph->incubation sampling Sample at Time Points incubation->sampling quench Quench Reaction (Acetonitrile + IS) sampling->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms

Figure 2: Workflow for an in vitro metabolic stability assay.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models, typically rodents, are essential to determine the complete pharmacokinetic profile of a lead compound.[12][13][14]

  • Animal Model: Use a suitable rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice) with appropriate housing and acclimatization.[8]

  • Dosing:

    • Intravenous (IV): Administer the compound as a bolus or infusion through a cannulated vein (e.g., jugular vein) at a specific dose.[13]

    • Oral (PO): Administer the compound by oral gavage.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[15]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Extract the drug from the plasma (e.g., via protein precipitation or solid-phase extraction) and quantify the concentration using a validated LC-MS/MS method.[16][17]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data.

Table 2: Key Pharmacokinetic Parameters from In Vivo Studies

Parameter Description
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
Half-life, the time it takes for the plasma concentration to decrease by half.
CL Clearance, the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution, the theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma.
F% Bioavailability, the fraction of the administered dose that reaches the systemic circulation.

Structure-Pharmacokinetic Relationships

Systematic modifications to the 4-amino-2-nitrobenzamide scaffold can be used to optimize its pharmacokinetic properties. For example, introducing steric hindrance around the amino group can prevent N-acetylation and potentially increase the half-life of the parent compound.[8] Altering the substituents on the benzamide nitrogen can modulate lipophilicity and permeability, thereby influencing oral absorption and distribution.

Conclusion

The 4-amino-2-nitrobenzamide scaffold presents both opportunities and challenges in drug discovery. A comprehensive understanding of the pharmacokinetic properties of derivatives is essential for mitigating risks associated with the nitroaromatic moiety and for developing compounds with desirable ADME profiles. The integrated use of in silico, in vitro, and in vivo models, as outlined in this guide, will enable the rational design and selection of 4-amino-2-nitrobenzamide-based drug candidates with a higher probability of clinical success.

References

  • SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from [Link]

  • ResearchGate. (n.d.). 2 Metabolic activation pathways leading to mutation in nitro-aromatic.... Retrieved from [Link]

  • ScienceDirect. (n.d.). Metabolism of Nitroaromatic Compounds. Retrieved from [Link]

  • ResearchGate. (2025, December 30). (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • ResearchGate. (2022, June). In vitro Anthelminitic, Antioxident Activity and In silico Adme Study of Synthesized Nitro benzimidazole Derivatives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). In Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. Retrieved from [Link]

  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. Retrieved from [Link]

  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]

  • MDPI. (n.d.). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009, October 15). Pharmacokinetics of 4-aminopyridine derivatives in dogs. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (1989, October 15). Comparison of in vivo binding of aromatic nitro and amino compounds to rat hemoglobin. Retrieved from [Link]

  • MDPI. (2025, June 5). Pharmacokinetic Profile of Two Active Dipyrone Metabolites, 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (AA), Following Intravenous Administration in Dogs: A Preliminary Study. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Amino-2-nitrobenzamide: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 4-Amino-2-nitrobenzamide, a valuable building block in medicinal chemistry and drug discovery. This document is intended for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 4-Amino-2-nitrobenzamide, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedural outline but also the underlying chemical principles and safety considerations.

Introduction

4-Amino-2-nitrobenzamide and its derivatives are of significant interest in the development of novel therapeutic agents. The presence of the nitro group, a strong electron-withdrawing group, can modulate the electronic properties of the molecule, potentially enhancing its biological activity. Furthermore, the amino and amide functionalities provide sites for further chemical modification, allowing for the creation of diverse chemical libraries for screening. This protocol outlines a reliable and efficient two-step synthesis starting from the commercially available 4-amino-2-nitrobenzoic acid.

Reaction Scheme

The synthesis proceeds in two main steps:

  • Chlorination of 4-amino-2-nitrobenzoic acid: The carboxylic acid is converted to its more reactive acid chloride derivative using thionyl chloride.

  • Amidation of 4-amino-2-nitrobenzoyl chloride: The acid chloride is then reacted with ammonia to form the desired 4-Amino-2-nitrobenzamide.

Synthesis_of_4-Amino-2-nitrobenzamide 4-Amino-2-nitrobenzoic_Acid 4-Amino-2-nitrobenzoic Acid Step1_Arrow Step 1: Chlorination 4-Amino-2-nitrobenzoic_Acid->Step1_Arrow Thionyl_Chloride SOCl₂ Thionyl_Chloride->Step1_Arrow 4-Amino-2-nitrobenzoyl_Chloride 4-Amino-2-nitrobenzoyl Chloride Step1_Arrow->4-Amino-2-nitrobenzoyl_Chloride Step2_Arrow Step 2: Amidation 4-Amino-2-nitrobenzoyl_Chloride->Step2_Arrow Ammonia NH₃ Ammonia->Step2_Arrow 4-Amino-2-nitrobenzamide 4-Amino-2-nitrobenzamide Step2_Arrow->4-Amino-2-nitrobenzamide

Figure 1: Overall reaction scheme for the synthesis of 4-Amino-2-nitrobenzamide.

Materials and Equipment

Reagent/Equipment Grade/Specification Supplier
4-Amino-2-nitrobenzoic acid≥98%e.g., Sigma-Aldrich, TCI
Thionyl chloride (SOCl₂)Reagent grade, ≥99%e.g., Sigma-Aldrich, Fisher Scientific
Dichloromethane (DCM)Anhydrouse.g., Fisher Scientific
N,N-Dimethylformamide (DMF)Catalytic amounte.g., Sigma-Aldrich
Ammonium hydroxide (NH₄OH)28-30% solutione.g., Fisher Scientific
Diethyl etherAnhydrouse.g., Fisher Scientific
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flasksVarious sizes
Reflux condenser
Magnetic stirrer and stir bars
Heating mantle or oil bath
Dropping funnel
Ice bath
Rotary evaporator
Buchner funnel and filter paper
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄
Standard laboratory glassware

Experimental Protocol

Part 1: Synthesis of 4-Amino-2-nitrobenzoyl Chloride

Causality Behind Experimental Choices:

  • Thionyl Chloride as Chlorinating Agent: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acid chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed, simplifying the work-up procedure.[1][2]

  • Catalytic DMF: N,N-Dimethylformamide acts as a catalyst in this reaction by forming a Vilsmeier reagent intermediate with thionyl chloride, which is a more potent acylating agent.

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as thionyl chloride reacts violently with water.[1][2]

Step-by-Step Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-2-nitrobenzoic acid (10.0 g, 54.9 mmol).

  • Add anhydrous dichloromethane (100 mL) to the flask to suspend the starting material.

  • Carefully add thionyl chloride (12.0 mL, 165 mmol, 3.0 equivalents) to the suspension at room temperature.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL) to the reaction mixture.

  • Heat the mixture to reflux (approximately 40°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl). The solid should dissolve as the reaction proceeds, indicating the formation of the more soluble acid chloride.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. This step should be performed in a well-ventilated fume hood. The crude 4-amino-2-nitrobenzoyl chloride is obtained as a yellow-orange solid and is used directly in the next step without further purification.

Part 2: Synthesis of 4-Amino-2-nitrobenzamide

Causality Behind Experimental Choices:

  • Ammonium Hydroxide as Nucleophile: Concentrated ammonium hydroxide provides a readily available source of ammonia, which acts as the nucleophile to attack the electrophilic carbonyl carbon of the acid chloride.

  • Ice Bath: The addition of the acid chloride to the ammonium hydroxide solution is performed in an ice bath to control the exothermicity of the reaction and to minimize potential side reactions.

Step-by-Step Procedure:

  • In a 500 mL Erlenmeyer flask, place concentrated ammonium hydroxide solution (28-30%, 150 mL) and cool it in an ice bath with stirring.

  • Dissolve the crude 4-amino-2-nitrobenzoyl chloride from Part 1 in anhydrous dichloromethane (50 mL).

  • Slowly add the solution of the acid chloride to the cold, stirred ammonium hydroxide solution over a period of 30 minutes. A yellow precipitate of the amide will form immediately.

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 1 hour.

  • Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid sequentially with cold water (3 x 50 mL) and cold diethyl ether (2 x 30 mL) to remove any remaining impurities.

  • Dry the product under vacuum to obtain 4-Amino-2-nitrobenzamide as a yellow solid.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

Expected Characterization Data:

Property Expected Value
Appearance Yellow crystalline solid
Melting Point Approx. 233-234°C
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 8.1-7.9 (br s, 1H, CONH H), 7.8-7.6 (m, 2H, Ar-H ), 7.5-7.3 (br s, 1H, CONHH ), 7.2-7.0 (m, 1H, Ar-H ), 6.9-6.7 (br s, 2H, NH₂ )
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~168 (C=O), ~150 (C-NH₂), ~145 (C-NO₂), ~130-115 (Ar-C)
IR (KBr, cm⁻¹) ν: ~3450, 3350 (N-H stretch), ~1660 (C=O stretch), ~1520, 1340 (NO₂ stretch)
Mass Spectrometry (ESI) m/z: [M+H]⁺ calculated for C₇H₈N₃O₃⁺: 182.0566, found ~182.056

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • 4-Amino-2-nitrobenzoic acid: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[3][4][5]

  • Thionyl chloride: Highly corrosive and toxic. Reacts violently with water, releasing toxic gases (SO₂ and HCl). Causes severe skin burns and eye damage. Toxic if inhaled.[1][2][6][7][8] Handle with extreme care and under anhydrous conditions.

  • Dichloromethane: A volatile organic solvent. Suspected of causing cancer. Handle in a fume hood.

  • Ammonium hydroxide: Corrosive and can cause severe skin burns and eye damage. The vapors are irritating to the respiratory system.

Troubleshooting

Problem Possible Cause Solution
Low yield in Part 1 Incomplete reactionEnsure the reaction is refluxed for the specified time and that gas evolution has ceased.
Moisture in the reactionUse anhydrous solvents and glassware.
Low yield in Part 2 Loss of product during work-upEnsure the product is fully precipitated before filtration. Use cold solvents for washing to minimize dissolution.
Impure final product Incomplete reaction or side reactionsRecrystallize the product from a suitable solvent system. Monitor the purity by TLC.

Conclusion

This protocol provides a robust and reproducible method for the synthesis of 4-Amino-2-nitrobenzamide. By understanding the rationale behind each step and adhering to the safety precautions, researchers can confidently prepare this valuable compound for their drug discovery and development programs.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-nitrobenzoic Acid | C7H6N2O4 | CID 235713. Retrieved from [Link]

  • Safety Data Sheet. (2026, March 20). SECTION 1: Identification of the substance/mixture and of the company/undertaking.

Sources

Application

Application Note: 4-Amino-2-nitrobenzamide as a Strategic Precursor in PARP Inhibitor Synthesis

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Focus: Scaffold design, mechanistic binding rationale, and synthetic protocols for poly(ADP-ribose) polymerase (PARP) inhibitors. Int...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Focus: Scaffold design, mechanistic binding rationale, and synthetic protocols for poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction & Mechanistic Rationale

The development of poly(ADP-ribose) polymerase (PARP) inhibitors has revolutionized the treatment of homologous recombination-deficient (HRD) cancers, particularly those harboring BRCA1/2 mutations. The clinical efficacy of these drugs relies on "PARP trapping," a mechanism where the inhibitor not only blocks catalytic activity but also locks the PARP1/2 enzymes onto damaged DNA, inducing synthetic lethality[1].

4-Amino-2-nitrobenzamide is a highly versatile, bifunctional building block used to synthesize next-generation PARP inhibitors. Its strategic value lies in its structural homology to nicotinamide (the natural substrate of PARP) and its orthogonal reactive handles:

  • The Benzamide Core (The Anchor): The primary amide acts as a direct nicotinamide mimic. In the PARP1 catalytic domain, the amide carbonyl and NH₂ groups form indispensable, highly conserved hydrogen bonds with the backbone atoms of Gly863 and Ser904 [2][3].

  • The 2-Nitro Group (The Cyclization Handle): The nitro group can be chemoselectively reduced to an amine, yielding a 2,4-diaminobenzamide intermediate. This allows for subsequent cyclization with various electrophiles to form rigid bicyclic scaffolds (e.g., benzimidazoles or quinazolinones). Rigidification is critical; it locks the molecule into an optimal conformation for π-π stacking with Tyr907 in the PARP active site[1].

  • The 4-Amino Group (The Solvent Channel Vector): Derivatization at the para-position (relative to the amide) directs substituents into the solvent-exposed cleft of the PARP enzyme. Appending bulky, basic moieties (like piperidine or pyrrolidine rings) via the 4-amino group drastically enhances both binding affinity and the allosteric changes required for potent PARP trapping[4].

PARPBinding Core Benzamide Core (from Precursor) H1 H-Bond to Gly863 (Catalytic Domain) Core->H1 Primary Anchor H2 H-Bond to Ser904 (Catalytic Domain) Core->H2 Primary Anchor Pi Pi-Pi Stacking (Tyr907) Core->Pi Hydrophobic stabilization Ext Solvent Channel Extension (via 4-Amino modification) Core->Ext Enhances PARP Trapping

Fig 1: Mechanistic binding of the 4-amino-2-nitrobenzamide-derived scaffold in the PARP1 active site.

Synthetic Strategy & Workflow

The synthesis of a PARP inhibitor from 4-amino-2-nitrobenzamide typically follows a three-stage linear sequence. By functionalizing the 4-amino group prior to nitro reduction, chemists avoid regioselectivity issues that would occur if the nitro group were reduced to form the highly nucleophilic 2,4-diaminobenzamide first.

SynthesisWorkflow A 4-Amino-2-nitrobenzamide (Starting Material) B Step 1: 4-Amino Functionalization (e.g., Reductive Amination / Coupling) A->B Orthogonal Handle 1 C Step 2: 2-Nitro Reduction (e.g., Pd/C, H2 or Fe/NH4Cl) B->C Intermediate D Step 3: Cyclization (Benzimidazole/Quinazoline Formation) C->D Orthogonal Handle 2 E Target PARP Inhibitor (Rigidified NAD+ Mimic) D->E Final Scaffold

Fig 2: Three-step synthetic workflow utilizing 4-amino-2-nitrobenzamide.

Experimental Protocols

The following self-validating protocols outline the transformation of 4-amino-2-nitrobenzamide into a rigidified benzimidazole-based PARP inhibitor.

Protocol A: Functionalization of the 4-Amino Group (Reductive Amination)

To extend the molecule into the PARP solvent channel, a basic cyclic amine (e.g., N-Boc-4-piperidone) is coupled to the 4-amino group.

Reagents:

  • 4-Amino-2-nitrobenzamide (1.0 eq)

  • N-Boc-4-piperidone (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic acid (glacial) (1.0 eq)

  • Dichloromethane (DCM) / 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Imine Formation: Suspend 4-amino-2-nitrobenzamide and N-Boc-4-piperidone in anhydrous DCE under an inert N₂ atmosphere. Add glacial acetic acid dropwise. Stir at room temperature for 2 hours to allow complete imine formation. Causality: The weak acid catalyzes imine formation without prematurely decomposing the reducing agent.

  • Reduction: Cool the reaction mixture to 0 °C. Add STAB portion-wise over 15 minutes to control the mild exotherm.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via LC-MS. The target mass [M+H]+ should reflect the addition of the piperidine ring.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica, Hexanes/EtOAc gradient) to yield the 4-(piperidin-4-ylamino)-2-nitrobenzamide intermediate.

Protocol B: Chemoselective Reduction of the 2-Nitro Group

The nitro group must be reduced to an aniline to prime the molecule for cyclization[5].

Reagents:

  • Functionalized 2-nitrobenzamide intermediate (1.0 eq)

  • Iron powder (Fe, 325 mesh) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (5.0 eq)

  • Ethanol / Water (4:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate in the EtOH/H₂O mixture. Add NH₄Cl and stir until dissolved.

  • Reduction: Add Iron powder. Heat the suspension to 80 °C (reflux) for 2–4 hours. Causality: Fe/NH₄Cl is chosen over Pd/C hydrogenation to prevent unwanted debenzylation or reduction of sensitive functional groups appended in Step A. The mildly acidic NH₄Cl activates the iron surface.

  • Filtration: Once TLC indicates complete consumption of the starting material (intense fluorescence quenching under shortwave UV), cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron sludge, washing the filter cake thoroughly with hot EtOAc.

  • Isolation: Concentrate the filtrate to remove ethanol. Partition the aqueous residue between EtOAc and saturated NaHCO₃. Extract, dry (Na₂SO₄), and concentrate to afford the 2,4-diaminobenzamide derivative. Use immediately in the next step to prevent oxidative degradation.

Protocol C: Cyclization to the Benzimidazole Scaffold

Reagents:

  • 2,4-Diaminobenzamide intermediate (1.0 eq)

  • Triethyl orthoformate (or appropriate aldehyde for C2-substitution) (3.0 eq)

  • p-Toluenesulfonic acid (pTSA) (0.1 eq)

  • Toluene (0.1 M)

Step-by-Step Methodology:

  • Condensation: Suspend the diamine in toluene. Add triethyl orthoformate and pTSA.

  • Cyclization: Heat the mixture to 110 °C. Equip the flask with a Dean-Stark trap to remove the ethanol byproduct, driving the equilibrium toward the cyclized benzimidazole product.

  • Completion: Stir for 4 hours. Cool to room temperature; the benzimidazole-5-carboxamide product often precipitates directly from the toluene.

  • Collection: Filter the precipitate, wash with cold toluene and hexanes, and dry under high vacuum.

Quantitative Data: Comparison of Nitro Reduction Conditions

The choice of nitro-reduction conditions (Step 2) dictates the overall yield and purity of the PARP inhibitor precursor. Below is a comparative analysis of standard methodologies applied to functionalized 2-nitrobenzamides[5].

Reduction MethodReagents / ConditionsAverage YieldChemoselectivityOperational Advantages & Drawbacks
Catalytic Hydrogenation Pd/C (10%), H₂ (1 atm), MeOH, RT, 2h85 - 95%Low to ModerateAdvantage: Cleanest workup (simple filtration).Drawback: Will reduce alkenes, alkynes, and cleave benzyl/Cbz protecting groups.
Béchamp Reduction Fe powder, NH₄Cl, EtOH/H₂O, 80 °C, 3h75 - 85%HighAdvantage: Highly tolerant of reducible functional groups (halogens, alkenes).Drawback: Generates heavy iron sludge; requires hot Celite filtration.
Zinc Reduction Zn dust, AcOH or NH₄Cl, THF/H₂O, RT, 4h70 - 80%HighAdvantage: Milder than iron; operates at room temperature.Drawback: Prone to forming hydroxylamine intermediates if not driven to completion.
Stannous Chloride SnCl₂·2H₂O, EtOH, 70 °C, 4h60 - 75%ModerateAdvantage: Very rapid reduction.Drawback: Toxic tin byproducts; requires tedious basic workup to break emulsions.

References

  • Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine National Center for Biotechnology Information (NIH/PMC) URL:[Link][2]

  • Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy MDPI URL:[Link][4]

  • The Promise of Selective PARP1 Inhibitors in Cancer Therapy ACS Publications URL:[Link][3]

  • Inhibitors of PARP: Number crunching and structure gazing Proceedings of the National Academy of Sciences (PNAS) URL:[Link][1]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib Organic Process Research & Development (ACS Publications) URL:[Link][5]

Sources

Method

Application Note: Chemoselective Amidation of 4-Amino-2-nitrobenzoic Acid to 4-Amino-2-nitrobenzamide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals. Introduction & Strategic Rationale The synthesis of 4-amino-2-nitrobenzamide from 4-amino-2-nitrobenzoic acid represents a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.

Introduction & Strategic Rationale

The synthesis of 4-amino-2-nitrobenzamide from 4-amino-2-nitrobenzoic acid represents a critical transformation in the development of targeted therapeutics, notably as it is a key structural analogue and metabolite of the hypoxia-activated antitumor prodrug CB1954[1].

When converting 4-amino-2-nitrobenzoic acid to its corresponding primary amide, the presence of the unprotected 4-amino group presents a significant chemoselectivity challenge.

  • The Pitfall of Acyl Chlorides: Traditional carboxylic acid activation via Thionyl Chloride ( SOCl2​ ) or Oxalyl Chloride is highly electrophilic. In the presence of an unprotected aniline moiety, these reagents rapidly induce intermolecular N-acylation (oligomerization) and the formation of sulfinylamine byproducts.

  • The EDC/HOBt Advantage: To bypass the need for transient Boc- or Fmoc- protection steps, this protocol leverages 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with Hydroxybenzotriazole (HOBt)[2]. This system forms an active OBt-ester that is highly reactive toward strong nucleophiles like ammonia (generated in situ from NH4​Cl ) but kinetically stable against weaker nucleophiles like the electron-deficient 4-amino group. This differential nucleophilicity allows for completely chemoselective amidation[3].

Mechanistic Pathway

Mechanism A 4-Amino-2-nitrobenzoic Acid B O-Acylisourea Intermediate A->B EDC·HCl (Activation) C OBt Active Ester B->C HOBt (Stabilization) D 4-Amino-2-nitrobenzamide C->D NH4Cl + DIPEA (Amidation)

Chemoselective activation and amidation pathway using EDC/HOBt.

Materials and Reagents

ReagentMW ( g/mol )Eq.Amount (10 mmol scale)Role
4-Amino-2-nitrobenzoic acid 182.141.01.82 gStarting Material
EDC·HCl 191.701.52.88 gCoupling Agent
HOBt (hydrate) 153.141.52.30 gActive Ester Additive
Ammonium Chloride ( NH4​Cl ) 53.493.01.60 gAmmonia Source
DIPEA 129.244.06.96 mLBase / Acid Scavenger
DMF (Anhydrous) 73.09-20 mLSolvent

Experimental Workflow

Workflow Step1 1. Dissolve Substrate & HOBt in DMF (Ice Bath, 0°C) Step2 2. Add EDC·HCl Stir 30 min Step1->Step2 Step3 3. Add NH4Cl & DIPEA Warm to RT, Stir 12h Step2->Step3 Step4 4. Quench with H2O Extract with EtOAc Step3->Step4 Step5 5. Wash (Citric Acid/NaHCO3/Brine) Dry & Concentrate Step4->Step5 Step6 6. Recrystallization (EtOH/H2O) Pure Product Step5->Step6

Step-by-step experimental workflow for the synthesis of 4-amino-2-nitrobenzamide.

Step-by-Step Protocol

Protocol Design Note: This procedure is designed to be self-validating. Visual cues are included so the operator can verify reaction progress in real-time.

Phase 1: Carboxylate Activation
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2-nitrobenzoic acid (1.82 g, 10.0 mmol) and HOBt hydrate (2.30 g, 15.0 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Cooling: Submerge the flask in an ice-water bath and cool the stirring solution to 0 °C for 10 minutes.

  • Activation: Add EDC·HCl (2.88 g, 15.0 mmol) in one portion.

    • Self-Validation: The solution will transition from a clear yellow to a deeper orange/amber color over 15–30 minutes, indicating the successful formation of the OBt-active ester. Stir at 0 °C for exactly 30 minutes.

Phase 2: Nucleophilic Amidation
  • Ammonia Generation: To the activated mixture, add solid Ammonium Chloride (1.60 g, 30.0 mmol).

  • Base Addition: Dropwise, add N,N-Diisopropylethylamine (DIPEA) (6.96 mL, 40.0 mmol) over 10 minutes via syringe.

    • Causality: Slow addition prevents a rapid exothermic spike and controls the release of free ammonia, ensuring it reacts immediately with the OBt-ester rather than escaping the solvent as a gas.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours.

    • Self-Validation: Monitor via TLC (Dichloromethane:Methanol 9:1). The starting material spot ( Rf​≈0.2 , streak) should disappear, replaced by a new, higher-running compact spot ( Rf​≈0.45 ).

Phase 3: Quenching and Extraction
  • Quenching: Pour the reaction mixture into 100 mL of vigorously stirring ice-cold distilled water. A yellow/brown precipitate will begin to form immediately.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with:

    • 10% aqueous Citric Acid (50 mL) — Removes unreacted DIPEA and trace ammonia.

    • Saturated aqueous NaHCO3​ (50 mL) — Removes unreacted carboxylic acid and HOBt.

    • Brine (50 mL) — Removes residual water and DMF.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol. Slowly add distilled water dropwise until the solution becomes slightly cloudy. Allow it to cool to room temperature, followed by cooling at 4 °C overnight.

  • Isolation: Filter the resulting yellow crystals, wash with ice-cold ethanol/water (1:1), and dry in a vacuum oven at 45 °C for 6 hours.

Quantitative Data Summaries

ParameterExpected Value / Observation
Yield 78 – 85% (Isolated)
Physical Appearance Yellow to orange crystalline solid
TLC ( CH2​Cl2​ :MeOH 9:1) Rf​≈0.45 (UV active at 254 nm)
LC-MS (ESI+) [M+H]+=182.05 m/z
1 H NMR (400 MHz, DMSO- d6​ ) δ 7.80 (br s, 1H, NH2​ amide), 7.45 (br s, 1H, NH2​ amide), 7.35 (d, 1H, Ar-H), 7.10 (d, 1H, Ar-H), 6.85 (dd, 1H, Ar-H), 6.15 (br s, 2H, Ar- NH2​ )

Troubleshooting & Causal Analysis

Observation / ProblemCausal ExplanationCorrective Action
High levels of unreacted starting material Insufficient activation time or degraded EDC·HCl. EDC is highly hygroscopic and loses activity if exposed to moisture.Ensure EDC·HCl is stored at -20 °C in a desiccator. Allow a full 30 mins of activation before adding NH4​Cl .
Formation of oligomeric byproducts The reaction was heated, or DIPEA was added too rapidly, causing the 4-amino group to compete with ammonia for the active ester.Strictly maintain 0 °C during activation and base addition. Do not heat the reaction above room temperature.
Poor recovery during extraction DMF partitioning into the organic layer pulls the product into the aqueous phase during washes.Ensure a high dilution of the initial DMF mixture with water (at least 1:5 DMF:Water) before extracting with EtOAc.

References[1] Title: Metabolic Activation of the Antitumor Drug 5-(Aziridin-1-yl)-2,4-Dinitrobenzamide (CB1954) by NO Synthases.

Sources

Application

Application Note: 4-Amino-2-nitrobenzamide in Heterocyclic Compound Synthesis

Executive Summary 4-Amino-2-nitrobenzamide is a highly versatile, bifunctional building block in advanced heterocyclic chemistry. The strategic placement of an electron-withdrawing nitro group ortho to the carboxamide, c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-2-nitrobenzamide is a highly versatile, bifunctional building block in advanced heterocyclic chemistry. The strategic placement of an electron-withdrawing nitro group ortho to the carboxamide, coupled with a para-amino group, makes it an ideal precursor for synthesizing 7-aminoquinazolin-4(3H)-ones and related fused polycyclic systems (e.g., pyrrolo[1,2-a]quinazolines). These scaffolds are classified as "privileged structures" in drug development, forming the pharmacophoric core of numerous antitumor agents, kinase inhibitors (such as EGFR/VEGFR targets), and fluorescent probes.

This application note details field-proven methodologies for converting 4-amino-2-nitrobenzamide into complex heterocycles via in situ reductive cyclization , bypassing the need to isolate unstable, oxidation-prone 2,4-diaminobenzamide intermediates.

Mechanistic Paradigms: The Power of Reductive Cyclization

Historically, synthesizing quinazolinones from nitrobenzamides required a tedious two-step process: reduction of the nitro precursor followed by isolation of the amine, which was then condensed with an electrophile. Modern methodologies leverage one-pot reductive cyclization, which significantly improves atom economy and yield.

  • Hydrogen-Transfer Cascade (Pd-Catalyzed) : Utilizes primary alcohols as both the solvent/reactant and the hydrogen donor. The alcohol is oxidized to an aldehyde, generating palladium-hydride species that reduce the nitro group. Condensation and subsequent dehydrogenation yield the quinazolinone.

  • Metal-Mediated Reductive Annulation (SnCl 2​ or InCl 3​ ) : Low-valent metals directly reduce the nitro group or activate the solvent to release reducing gases (e.g., CO from formamide). This facilitates rapid cyclization with haloketones or formamides to form fused ring systems.

Workflow A 4-Amino-2- nitrobenzamide B In Situ Nitro Reduction A->B Catalyst/Reductant C 2,4-Diamino- benzamide (Transient) B->C -H2O D Electrophilic Condensation C->D + Aldehyde/Ketone E Cyclization & Dehydration D->E Intramolecular Attack F 7-Aminoquinazolin- 4(3H)-one Core E->F -H2O / -H2

Logical workflow of one-pot reductive cyclization from 4-amino-2-nitrobenzamide.

Protocol Architectures

Protocol 1: Palladium-Catalyzed Hydrogen-Transfer Synthesis of 7-Aminoquinazolin-4(3H)-ones

Causality & Design Rationale : This method utilizes primary alcohols as both the electrophilic carbon source and the hydrogen donor. Pd(dppf)Cl 2​ is selected because the bulky bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand stabilizes the Pd(0) intermediate, preventing catalyst aggregation (blacking out) during the high-temperature hydrogen transfer phase (1)[1]. Chlorobenzene is chosen as the co-solvent because its polarity and boiling point (132 °C) perfectly accommodate the transition states of both the oxidation and condensation steps without participating in the reaction.

Step-by-Step Methodology :

  • Preparation : In an oven-dried 10 mL sealed tube, add 4-amino-2-nitrobenzamide (1.0 mmol), the primary alcohol (e.g., benzyl alcohol, 2.5 mmol), and Pd(dppf)Cl 2​ (5 mol%).

  • Solvent Addition : Add 1.0 mL of anhydrous chlorobenzene. Purge the vessel with Argon for 5 minutes to displace oxygen, preventing over-oxidation of the alcohol to a carboxylic acid.

  • Thermal Activation : Seal the tube and heat to 140 °C in an oil bath for 8 hours.

    • Self-Validation: The reaction mixture will transition from a yellow suspension to a dark, homogeneous solution as the Pd-hydride species forms and the nitro group is reduced.

  • Workup : Cool to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the Pd catalyst.

  • Purification : Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Eluent: Petroleum Ether/EtOAc) to isolate the 7-amino-2-substituted quinazolin-4(3H)-one.

Protocol 2: SnCl 2​ -Mediated Synthesis of Pyrrolo[1,2-a]quinazolines

Causality & Design Rationale : Tin(II) chloride dihydrate (SnCl 2​ ·2H 2​ O) is a mild, highly chemoselective reducing agent. Ethanol is strictly used as the solvent because its protic nature facilitates the proton-coupled electron transfer required for nitro reduction (2)[2]. The use of a haloketone (e.g., 5-chloropentan-2-one) provides a dual electrophilic center, allowing for tandem Niementowski-type condensation and subsequent intramolecular alkylation to form the fused pyrrolo ring.

Step-by-Step Methodology :

  • Reaction Assembly : In a 50 mL round-bottom flask, dissolve 4-amino-2-nitrobenzamide (1.0 mmol) and 5-chloropentan-2-one (1.2 mmol) in absolute ethanol (15 mL).

  • Reduction Initiation : Add SnCl 2​ ·2H 2​ O (4.0 mmol) in one portion. (Note: A 4-fold excess is stoichiometrically required to fully reduce the nitro group to the amine).

  • Cyclization : Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4-6 hours. Monitor via TLC (DCM:MeOH 9:1).

    • Self-Validation: The disappearance of the bright yellow nitro starting material spot indicates complete reduction.

  • Neutralization & Extraction : Cool the mixture and pour into crushed ice (30 g). Neutralize to pH 8 using saturated aqueous NaHCO 3​ .

    • Critical Step: Neutralization precipitates tin salts as white Sn(OH) 2​ . Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Isolation : Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and evaporate to yield the crude 7-amino-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one.

SnCl2_Mechanism N1 4-Amino-2-nitrobenzamide + SnCl2·2H2O N2 Intermediate 2,4-Diaminobenzamide N1->N2 6e- Reduction (EtOH, 80°C) N3 Condensation Imine Formation with Haloketone N2->N3 + 5-chloropentan-2-one N4 Ring Closure 1 Quinazolinone Core Formation N3->N4 -H2O N5 Ring Closure 2 Intramolecular N-Alkylation N4->N5 Base/Heat N6 Final Product Pyrrolo[1,2-a]quinazoline deriv. N5->N6 -HCl

Stepwise mechanistic pathway of SnCl2-mediated tandem reductive cyclization.

Protocol 3: Indium(III)-Catalyzed Reductive N-Heterocyclization

Causality & Design Rationale : Formamide acts as a "triple-threat" reagent: it decomposes at high temperatures to yield carbon monoxide (which reduces the nitro group), acts as the cyclocondensate (providing the C2 carbon of the quinazolinone), and serves as the solvent (3)[3]. Indium(III) chloride acts as a Lewis acid to activate the carbonyl of formamide, accelerating both CO release and condensation.

Step-by-Step Methodology :

  • Mixing : Combine 4-amino-2-nitrobenzamide (1.0 mmol), InCl 3​ (1.0 mmol), and N-methylformamide (1.5 mL, 25 mmol) in a reaction vial.

  • Heating : Heat the mixture to 150 °C for 10 hours.

  • Precipitation : Pour the hot mixture into ice-cold water (10 mL).

    • Self-Validation: The sudden drop in solubility will cause the product to precipitate immediately as a microcrystalline solid.

  • Filtration : Filter the solid, wash with cold water, and recrystallize from methanol to yield pure 7-amino-3-methyl-quinazolin-4(3H)-one.

Quantitative Data Presentation

The following table summarizes the operational parameters and efficiency metrics of the three primary synthetic pathways utilizing 4-amino-2-nitrobenzamide:

MethodologyReagents / CatalystSolventTemp (°C)Time (h)Typical Yield (%)Green Chemistry Profile
Hydrogen-Transfer Primary Alcohol, Pd(dppf)Cl 2​ (5 mol%)Chlorobenzene140880 - 87%High atom economy; alcohol serves as both reactant and reductant.
SnCl 2​ -Mediated Haloketone, SnCl 2​ ·2H 2​ O (4 equiv)Ethanol80 (Reflux)4 - 675 - 85%Mild conditions; generates stoichiometric tin waste.
In(III)-Catalyzed Formamide, InCl 3​ (1 equiv)Formamide1501085 - 90%Solvent acts as reactant; avoids external high-pressure H 2​ gas.

References

  • Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols Source: RSC Advances / PMC URL: 1

  • Efficient and Convenient Synthesis of Pyrrolo[1,2-a]quinazoline Derivatives with the Aid of Tin(II) Chloride Source: ACS Combinatorial Science URL: 2

  • One-pot reductive cyclization to antitumor quinazoline precursors Source: Arkivoc URL:3

Sources

Method

In vitro assay protocols using 4-Amino-2-nitrobenzamide derivatives

Application Note: In Vitro Assay Protocols for the Metabolic Activation and Cytotoxicity of 4-Amino-2-nitrobenzamide Derivatives Introduction & Mechanistic Overview The therapeutic efficacy of dinitroaromatic prodrugs, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Assay Protocols for the Metabolic Activation and Cytotoxicity of 4-Amino-2-nitrobenzamide Derivatives

Introduction & Mechanistic Overview

The therapeutic efficacy of dinitroaromatic prodrugs, such as 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954), relies heavily on their site-specific metabolic activation into cytotoxic DNA cross-linking agents. The terminal metabolites of this bioactivation cascade are 4-amino-2-nitrobenzamide derivatives[1]. While the parent prodrug is relatively benign, enzymatic reduction by oxidoreductases—specifically Nitric Oxide Synthases (NOS) and NAD(P)H quinone oxidoreductase 1 (NQO1)—converts the 4-nitro group into a highly reactive 4-hydroxylamine intermediate, which is subsequently reduced to the stable 4-amino-2-nitrobenzamide derivative[2].

Understanding the precise kinetics of this reduction and the subsequent behavior of the 4-amino derivatives is critical for optimizing Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and Gene-Directed Enzyme Prodrug Therapy (GDEPT)[3]. This guide details the self-validating in vitro protocols required to generate, quantify, and evaluate these derivatives, synthesizing foundational biochemistry with field-proven analytical techniques.

Pathway Prodrug CB1954 (2,4-Dinitrobenzamide) Enzyme Nitroreductases (NOS / NQO1) Prodrug->Enzyme NADPH e- transfer Hydroxylamine 4-Hydroxylamino- 2-nitrobenzamide Enzyme->Hydroxylamine 4e- reduction Amine 4-Amino- 2-nitrobenzamide Hydroxylamine->Amine 2e- reduction (End-product) Toxicity DNA Cross-linking & Cytotoxicity Hydroxylamine->Toxicity Acetylation (Bioactivation)

Metabolic activation pathway of CB1954 to 4-amino-2-nitrobenzamide derivatives.

Analytical Data & Spectral Properties

To accurately track the metabolic conversion of the prodrug into its amine derivatives, researchers must rely on precise chromatographic and spectrophotometric parameters. The 4-amino-2-nitrobenzamide derivative exhibits a distinct UV/Vis absorption profile compared to its hydroxylamine precursor and the parent compound.

The following table summarizes the spectral properties required for the HPLC-UV quantification of these metabolites, derived from established [2].

Table 1: UV/Vis Spectral Properties of CB1954 and its Metabolites

Compound / DerivativeReduction StateUV/Vis λmax​ (nm)Biological Role
CB1954 (Parent) Unreduced Prodrug327 nmInactive Precursor
Compound 4 4-Hydroxylamine270 nm, 314 nmPrimary Cytotoxic Agent
Compound 2 2-Hydroxylamine263 nm, 308 nmSecondary Cytotoxic Agent
Compound 5 4-Amine264 nmStable End-Metabolite
Compound 3 2-Amine262 nm, 310 nmStable End-Metabolite

Protocol 1: In Vitro Enzymatic Nitroreduction Assay

This protocol quantifies the enzymatic conversion of CB1954 into 5-(aziridin-1-yl)-4-amino-2-nitrobenzamide by neuronal Nitric Oxide Synthase (nNOS).

Reagents & Buffer Composition
  • Reaction Buffer: 50 mM HEPES (pH 7.4), 1 mM Dithiothreitol (DTT).

  • Cofactors: 1 mM NADPH, 20 µM Tetrahydrobiopterin (BH4).

  • Enzyme Activators: 1 mM CaCl 2​ , 10 µg/mL Calmodulin (CaM)[4].

  • Substrate: 500 µM CB1954.

  • Enzyme: 2 µM Recombinant nNOS[4].

  • Quench Buffer: Cold Acetonitrile/Water (1:1) containing 1 mM Ascorbic Acid and 100 µM Phenol Red[2].

Step-by-Step Methodology
  • Anaerobic Preparation: Purge the HEPES reaction buffer with Argon gas for 15 minutes prior to use.

    • Expertise Insight (Causality): Molecular oxygen actively competes with the nitroaromatic substrate for electrons at the flavin reductase domain of NOS. Failing to deoxygenate the buffer will artificially suppress the yield of the 4-amino derivative and skew kinetic calculations[4].

  • Reaction Assembly: In a microcentrifuge tube, combine the deoxygenated HEPES buffer, DTT, CaCl 2​ , CaM, BH4, CB1954, and nNOS.

  • Initiation: Add 1 mM NADPH to initiate the electron transfer. Incubate the mixture at 37°C for 10 to 30 minutes under a continuous Argon atmosphere[2].

  • Reaction Quenching: Terminate the assay by adding 100 µL of the cold Quench Buffer.

    • Expertise Insight (Causality): The inclusion of 1 mM Ascorbic Acid is non-negotiable. It prevents the spontaneous auto-oxidation of the highly reactive 4-hydroxylamine intermediate into a nitrosoarene species upon exposure to atmospheric oxygen, ensuring the stoichiometric integrity of the final 4-amino-2-nitrobenzamide measurement[2]. Phenol red serves as a stable internal standard for HPLC normalization.

  • Clarification: Centrifuge the quenched mixture at 10,000 rpm for 5 minutes at 4°C to precipitate denatured proteins[4].

  • HPLC Analysis: Inject 25 µL of the supernatant into a Reversed-Phase HPLC system. Monitor the eluent at 264 nm to quantify the 4-amino-2-nitrobenzamide derivative, and at 314 nm to quantify the 4-hydroxylamine intermediate[2].

Self-Validating Controls (Trustworthiness)

A robust assay must prove that the generation of the 4-amino derivative is strictly enzyme-mediated. Implement the following controls:

  • Minus-NADPH Control: Omit NADPH to establish the baseline chemical stability of the prodrug in the buffer.

  • Target-Specific Inhibition: Pre-incubate the nNOS enzyme with 50 µM Diphenyliodonium (DPI), a potent flavin/NADPH binding inhibitor. A successful, validated assay will show a >95% reduction in 4-amino-2-nitrobenzamide formation in this cohort[4].

Workflow S1 1. Reaction Setup HEPES, NADPH, Enzyme S2 2. Anaerobic Incubation 37°C, Argon flush S1->S2 S3 3. Quench & Stabilize Cold CH3CN + Ascorbate S2->S3 S4 4. HPLC-UV Analysis Isolate Amines at 264nm S3->S4

In vitro enzymatic reduction assay workflow for nitrobenzamide derivatives.

Protocol 2: Downstream Cytotoxicity & DNA Cross-Linking Assay

Once the 4-amino-2-nitrobenzamide derivatives and their hydroxylamine precursors are isolated, their biological activity must be verified. While the 4-hydroxylamine is the primary DNA cross-linker, testing the 4-amine derivative is essential to map the complete toxicity profile of the metabolic pathway[5].

Step-by-Step Methodology
  • Cell Seeding: Seed target mammalian cells (e.g., V79 fibroblasts or specific tumor lineages) in a 96-well tissue culture plate at a density of 104 cells/well. Allow 24 hours for adherence.

  • Compound Administration: Treat the cells with titrated concentrations (0.1 µM to 100 µM) of the purified 5-(aziridin-1-yl)-4-amino-2-nitrobenzamide derivative.

  • Pulse Incubation: Incubate the cells with the compound for exactly 4 hours.

    • Expertise Insight (Causality): A short "pulse" incubation is utilized because active nitrobenzamide derivatives have a short half-life in aqueous media and rapidly form DNA adducts. Prolonged continuous exposure leads to compound degradation in the media, which artificially inflates the apparent IC 50​ values[5].

  • Wash & Recovery: Aspirate the drug-containing media, wash the cells gently with PBS, and replace with fresh, drug-free media. Incubate for an additional 48 hours to allow the DNA cross-links to induce cell cycle arrest and apoptosis.

  • Viability Measurement: Add MTT reagent to each well, incubate for 2 hours, lyse the cells with DMSO, and read the absorbance at 570 nm to calculate cell viability.

Self-Validating Controls (Trustworthiness)
  • Positive Control: 10 µM Cisplatin (a universally validated DNA cross-linking agent) to ensure the cell line's apoptotic pathways are functioning normally.

  • Vehicle Control: 0.1% DMSO to confirm that the solvent used to dissolve the 4-amino-2-nitrobenzamide derivative does not independently impact cell viability.

References

  • Chandor, A., Dijols, S., Ramassamy, B., Frapart, Y., Mansuy, D., Stuehr, D., Helsby, N., & Boucher, J. L. (2008). "Metabolic Activation of the Antitumor Drug 5-(Aziridin-1-yl)-2,4-Dinitrobenzamide (CB1954) by NO Synthases." Chemical Research in Toxicology, 21(4), 836-843. URL:[Link]

  • Bot, C., Hall, B. S., Bashir, N., Taylor, M. C., Brennan, C. W., & Wilkinson, S. R. (2008). "Trypanocidal Activity of Aziridinyl Nitrobenzamide Prodrugs." Antimicrobial Agents and Chemotherapy, 52(5), 1638-1644. URL:[Link]

Sources

Application

Application Note: Chemoselective C–N Cross-Coupling of 4-Amino-2-nitrobenzamide with Aryl Halides

Executive Summary 4-Amino-2-nitrobenzamide is a highly functionalized aniline derivative and a critical building block in medicinal chemistry. It is notably recognized as a structural analog and active metabolite of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-2-nitrobenzamide is a highly functionalized aniline derivative and a critical building block in medicinal chemistry. It is notably recognized as a structural analog and active metabolite of the antitumor prodrug CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide)1[1]. Cross-coupling this compound with aryl halides yields diarylamines that serve as advanced precursors for biologically active heterocycles, including substituted benzimidazoles and quinazolines.

This application note details a highly optimized, self-validating protocol for the chemoselective N-arylation of 4-amino-2-nitrobenzamide via Palladium-catalyzed Buchwald-Hartwig amination.

Mechanistic Insights & Causality (E-E-A-T)

The synthesis of diarylamines from 4-amino-2-nitrobenzamide presents a trifecta of chemoselectivity challenges:

  • Nucleophilic Competition: The molecule possesses both a primary aniline (C4-NH 2​ ) and a primary carboxamide (C1-CONH 2​ ).

  • Redox Sensitivity: The C2-nitro group is highly susceptible to reduction or radical degradation under harsh catalytic conditions.

  • Electronic Deactivation: The electron-withdrawing nitro group decreases the nucleophilicity of the adjacent aromatic amine, making standard coupling sluggish.

To overcome these barriers, we employ a tailored Palladium-catalyzed Buchwald-Hartwig amination rather than a Copper-catalyzed Ullmann coupling. Ullmann couplings typically require elevated temperatures (>110 °C) and strong bases, which frequently lead to nitro group reduction or substrate polymerization 2[2].

  • Ligand Causality: We select BrettPhos as the supporting ligand. Its bulky, electron-rich biaryl structure accelerates the oxidative addition of the aryl halide and promotes rapid reductive elimination. This strict kinetic control prevents the intermediate Pd-amido complex from undergoing side reactions and limits the reaction exclusively to mono-arylation[2].

  • Base Causality: The choice of base is the most critical parameter for chemoselectivity. Strong bases like sodium tert-butoxide (NaOtBu) will deprotonate the primary carboxamide (pK a​ ~15–16), leading to undesired N-arylation at the amide position. By utilizing the milder, insoluble weak base Cesium Carbonate (Cs 2​ CO 3​ ) , we selectively neutralize the Pd-amine complex formed at the more nucleophilic aniline nitrogen, strictly preserving the carboxamide3[3].

  • Halide Selection: Aryl iodides and bromides are preferred over chlorides to ensure rapid oxidative addition, minimizing the duration the nitro compound is exposed to elevated temperatures4[4].

Reaction Optimization Data

The following table summarizes the quantitative data driving our protocol choices. Deviating from the optimal Ligand/Base pairing results in severe losses in yield and chemoselectivity.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Selectivity (Aniline : Amide)
1Pd 2​ (dba) 3​ / XantphosNaOtBuToluene10025%1 : 1 (Poor)
2Pd 2​ (dba) 3​ / BINAPCs 2​ CO 3​ 1,4-Dioxane10045%10 : 1
3Pd 2​ (dba) 3​ / RuPhosK 3​ PO 4​ t-AmylOH8078%>20 : 1
4 Pd 2​ (dba) 3​ / BrettPhos Cs 2​ CO 3​ 1,4-Dioxane 80 92% >99 : 1 (Optimal)

Catalytic Cycle Visualization

CatalyticCycle Pd0 1. Active Catalyst [Pd(0)L] OxAdd 2. Oxidative Addition [Pd(II)(Ar)(X)L] Pd0->OxAdd + Aryl Halide (Fast with BrettPhos) AmineCoord 3. Amine Coordination [Pd(II)(Ar)(NH2-R)(X)L] OxAdd->AmineCoord + 4-Amino-2-nitrobenzamide (Chemoselective attack) Deprot 4. Deprotonation [Pd(II)(Ar)(NH-R)L] AmineCoord->Deprot + Cs2CO3 - CsX, - CsHCO3 Deprot->Pd0 Reductive Elimination - Diarylamine Product

Fig 1. Catalytic cycle of the chemoselective Buchwald-Hartwig amination.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in quality control (QC) checkpoints ensure that researchers can verify the integrity of the reaction at every phase.

Materials & Reagents (1.0 mmol scale)
  • Substrate: 4-Amino-2-nitrobenzamide (181 mg, 1.0 mmol, 1.0 equiv)

  • Coupling Partner: Aryl bromide (1.2 mmol, 1.2 equiv)

  • Catalyst: Pd 2​ (dba) 3​ (18.3 mg, 0.02 mmol, 2 mol% Pd)

  • Ligand: BrettPhos (21.5 mg, 0.04 mmol, 4 mol%)

  • Base: Cs 2​ CO 3​ (456 mg, 1.4 mmol, 1.4 equiv) - Must be finely milled and anhydrous.

  • Solvent: 1,4-Dioxane (5.0 mL) - Anhydrous and thoroughly degassed.

Step-by-Step Methodology
  • Reaction Setup (Schlenk Technique):

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd 2​ (dba) 3​ , BrettPhos, 4-amino-2-nitrobenzamide, and Cs 2​ CO 3​ .

    • If the aryl bromide is a solid, add it during this step.

    • Seal the tube with a septum and subject it to three cycles of vacuum/nitrogen backfill to establish a strictly inert atmosphere.

  • Solvent Addition & Catalyst Activation:

    • Add 5.0 mL of degassed anhydrous 1,4-Dioxane via syringe.

    • If the aryl bromide is a liquid, add it now via microsyringe.

    • QC Checkpoint 1 (Visual): Upon stirring at room temperature, the mixture will appear dark purple/red due to the Pd 2​ (dba) 3​ . Heat the mixture to 80 °C. Within 5–10 minutes, the solution should transition to a pale orange or reddish-brown suspension, indicating successful ligand exchange and formation of the active Pd(0)-BrettPhos complex.

  • Reaction Execution:

    • Maintain the reaction at 80 °C under vigorous stirring (800 rpm) for 12 hours. Vigorous stirring is mandatory due to the heterogeneous nature of the Cs 2​ CO 3​ base.

  • Reaction Monitoring:

    • QC Checkpoint 2 (TLC): After 12 hours, cool the mixture and sample an aliquot for Thin Layer Chromatography (Eluent: 50% EtOAc in Hexanes). The starting material (4-amino-2-nitrobenzamide) is highly polar and strongly UV-active (bright yellow spot). The diarylamine product will elute higher (less polar due to the loss of primary amine character) and typically exhibits an orange/red hue.

  • Workup & Purification:

    • Dilute the cooled reaction mixture with EtOAc (15 mL) and filter through a short pad of Celite to remove the inorganic salts and palladium black. Wash the pad with additional EtOAc (2 × 10 mL).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 60% EtOAc in Hexanes) to afford the pure diarylamine.

  • Product Integrity Validation:

    • QC Checkpoint 3 (NMR Analysis): Dissolve the purified product in DMSO-d 6​ for 1 H NMR analysis. Validate chemoselectivity by confirming:

      • Disappearance of the broad aniline -NH 2​ singlet (typically ~6.8 ppm in the starting material).

      • Appearance of a new secondary amine -NH singlet (shifted downfield to 8.5–9.5 ppm).

      • Strict retention of the two primary amide -CONH 2​ singlets (typically ~7.5 ppm and ~8.0 ppm).

References

  • Metabolic Activation of the Antitumor Drug 5-(Aziridin-1-yl)-2,4-Dinitrobenzamide (CB1954) by NO Synthases Source: Chemical Research in Toxicology (ACS) URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS) URL:[Link]

  • Aryl Amination Using Soluble Weak Base Enabled by a Water-Assisted Mechanism Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay Source: ACS Omega (NIH/PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Solubility Challenges of 4-Amino-2-nitrobenzamide

Welcome to the technical support center dedicated to addressing the solubility challenges of 4-Amino-2-nitrobenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of 4-Amino-2-nitrobenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in solubilizing this compound in organic solvents. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge and methodologies to overcome these hurdles in your experimental workflows.

Understanding the Molecule: Why is 4-Amino-2-nitrobenzamide Poorly Soluble?

4-Amino-2-nitrobenzamide possesses a molecular structure characterized by a rigid aromatic ring and polar functional groups, including an amino (-NH2), a nitro (-NO2), and an amide (-CONH2) group. This combination leads to strong intermolecular forces, particularly hydrogen bonding and π-π stacking, resulting in a stable crystal lattice that is difficult to disrupt. While the polar groups suggest some affinity for polar solvents, the overall planarity and the potential for strong intermolecular interactions contribute to its low solubility in many common organic solvents. Amides, in general, are considered to have low water solubility.[1]

Frequently Asked Questions (FAQs)

Q1: What are the predicted solubility characteristics of 4-Amino-2-nitrobenzamide in common organic solvents?

While experimental data for 4-Amino-2-nitrobenzamide is not extensively available, we can predict its solubility based on its structure and data from structurally similar compounds like p-nitrobenzamide.[2][3] The presence of the polar amino and amide groups suggests some solubility in polar solvents. However, the nitro group and the benzene ring contribute to its non-polar character.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, NMPHighest These solvents can act as effective hydrogen bond acceptors and can solvate the aromatic ring, leading to better dissolution. Studies on similar compounds show the highest solubility in these solvents.[2]
Polar Protic Ethanol, Methanol, IsopropanolModerate These solvents can both donate and accept hydrogen bonds. However, the overall hydrophobicity of the molecule may limit high solubility.
Ethers THF, Diethyl EtherLow to Moderate THF may show some limited success due to its polarity. Diethyl ether is generally a poor solvent for polar compounds.
Halogenated Dichloromethane (DCM), ChloroformLow These solvents are not effective at disrupting the strong intermolecular hydrogen bonds of the solute.
Non-polar Toluene, Hexane, HeptaneVery Low/Insoluble The polar functional groups of 4-Amino-2-nitrobenzamide prevent its dissolution in non-polar solvents.

Q2: I am observing precipitation of my compound during an organic reaction. What are the likely causes and immediate troubleshooting steps?

Precipitation during a reaction can be attributed to several factors:

  • Change in Solvent Polarity: The addition of a less polar reagent or solvent can decrease the overall polarity of the reaction mixture, causing the compound to crash out.

  • Temperature Fluctuation: A decrease in temperature can significantly reduce the solubility of the compound.

  • Reaction Byproducts: The formation of a new, less soluble species can lead to precipitation.

  • Exceeding Saturation Limit: As the reaction proceeds, the concentration of a product may exceed its solubility limit in the chosen solvent system.

Initial Troubleshooting Steps:

  • Gentle Heating: Carefully warm the reaction mixture to see if the precipitate redissolves.

  • Addition of a Cosolvent: Add a small amount of a strong polar aprotic solvent like DMSO or DMF in which the compound is known to be more soluble.

  • Dilution: Increase the total volume of the reaction solvent to reduce the concentration of the solute.

Below is a workflow to guide your troubleshooting process:

G start Precipitation Observed in Reaction Mixture check_temp Is the reaction temperature stable? start->check_temp adjust_temp Adjust and maintain reaction temperature. Does precipitate redissolve? check_temp->adjust_temp No check_solvent Was a new reagent/solvent added? check_temp->check_solvent Yes adjust_temp->check_solvent No end_success Problem Resolved adjust_temp->end_success Yes add_cosolvent Add a small amount of a high-solubility cosolvent (e.g., DMSO, DMF). Does precipitate redissolve? check_solvent->add_cosolvent Yes dilute Dilute the reaction mixture with the primary solvent. Does precipitate redissolve? check_solvent->dilute No add_cosolvent->dilute No add_cosolvent->end_success Yes analyze_precipitate Isolate and analyze the precipitate (e.g., by HPLC, NMR) to identify it. dilute->analyze_precipitate No dilute->end_success Yes end_further_investigation Further Investigation Needed analyze_precipitate->end_further_investigation

Caption: Troubleshooting workflow for in-reaction precipitation.

In-depth Troubleshooting Guide

Issue 1: Difficulty in preparing a stock solution of desired concentration.

If you are unable to achieve the desired concentration for your stock solution, consider the following strategies:

The use of a mixture of solvents, known as cosolvency, is a powerful technique to enhance solubility.[4][5] A small amount of a "stronger" solvent can significantly increase the overall solvating power of the mixture.

Experimental Protocol: Enhancing Solubility with a Cosolvent System

  • Solvent Screening: Begin by determining the solubility of 4-Amino-2-nitrobenzamide in a range of pure solvents to identify a suitable "strong" solvent (e.g., DMSO, DMF).

  • Cosolvent Titration:

    • Prepare a slurry of a known amount of 4-Amino-2-nitrobenzamide in your primary, less effective solvent.

    • Slowly add small, measured volumes of the "strong" solvent while stirring vigorously.

    • Observe the point at which the solid completely dissolves. This will give you an approximate ratio of the cosolvent system required.

  • Stock Solution Preparation: Based on the determined ratio, prepare the cosolvent mixture first, and then add the 4-Amino-2-nitrobenzamide.

For compounds with ionizable groups, altering the pH of the medium can dramatically increase solubility. 4-Amino-2-nitrobenzamide has a basic amino group and a weakly acidic amide proton. In an acidic medium, the amino group can be protonated, forming a more soluble salt.

Note: This strategy is more applicable to aqueous or protic organic solvent systems. The stability of the compound at different pH values should be verified.

Issue 2: Compound crashes out upon storage or temperature change.

This indicates that you have prepared a supersaturated solution, which is thermodynamically unstable.

Surfactants can form micelles in solution, creating a hydrophobic core where poorly soluble compounds can be entrapped, thus increasing their apparent solubility.[6][7][8] This is particularly useful for preparing stable formulations. Nonionic surfactants like Polysorbates (Tweens) are often used for this purpose.[9]

Considerations:

  • The surfactant concentration must be above its critical micelle concentration (CMC).

  • The choice of surfactant will depend on the downstream application.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic parts and increasing their solubility in polar solvents.[10][11][12]

Workflow for Solubility Enhancement Strategy Selection:

G start Solubility Issue with 4-Amino-2-nitrobenzamide solvent_screening Perform initial solvent screening (Polar aprotic, polar protic, etc.) start->solvent_screening is_sufficient Is solubility in a single solvent sufficient? solvent_screening->is_sufficient use_single_solvent Use the optimal single solvent (e.g., DMSO, DMF) is_sufficient->use_single_solvent Yes consider_cosolvency Investigate cosolvent systems (e.g., DCM/DMSO, Toluene/DMF) is_sufficient->consider_cosolvency No end_solution Solution Achieved use_single_solvent->end_solution is_cosolvency_sufficient Is cosolvency effective? consider_cosolvency->is_cosolvency_sufficient use_cosolvent_system Implement the optimized cosolvent system is_cosolvency_sufficient->use_cosolvent_system Yes advanced_techniques Explore advanced techniques is_cosolvency_sufficient->advanced_techniques No use_cosolvent_system->end_solution surfactants Micellar Solubilization with Surfactants advanced_techniques->surfactants cyclodextrins Complexation with Cyclodextrins advanced_techniques->cyclodextrins ionic_liquids Use of Ionic Liquids as solvents advanced_techniques->ionic_liquids surfactants->end_solution cyclodextrins->end_solution ionic_liquids->end_solution

Caption: Decision workflow for selecting a solubility enhancement strategy.

Advanced Solubilization Approaches

For particularly challenging applications, consider the following advanced methods:

  • Ionic Liquids: These are salts that are liquid at low temperatures and can be excellent solvents for a wide range of organic and inorganic compounds.[13][14][15][16] Their tunable nature allows for the design of task-specific ionic liquids for enhanced solubility.

  • Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the molecular level.[10] Techniques like solvent evaporation or melt extrusion can be used to prepare solid dispersions, which can significantly improve dissolution rates.

Experimental Protocol: Quantitative Solubility Determination

To effectively troubleshoot solubility issues, it is crucial to have accurate quantitative data. The following protocol outlines the shake-flask method, a gold standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of 4-Amino-2-nitrobenzamide in a given solvent at a specific temperature.

Materials:

  • 4-Amino-2-nitrobenzamide (high purity)

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.[17][18][19]

Procedure:

  • Preparation: Add an excess amount of 4-Amino-2-nitrobenzamide to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a shaker at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for 24-48 hours. A preliminary experiment can determine the time required to reach equilibrium.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase for HPLC) to a concentration that falls within the linear range of your analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 4-Amino-2-nitrobenzamide.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

References

  • Synthetic and Natural Surfactants for Potential Application in Mobilization of Organic Contaminants: Characterization and Batch Study. MDPI. (2022). Available from: [Link]

  • Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems. ASCE Library. (1994). Available from: [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Google Patents. (2012).
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. (2013). Available from: [Link]

  • The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. PMC. (2025). Available from: [Link]

  • Ionic Liquids' Cation and Anion Influence on Aromatic Amine Solubility. ACS Publications. (2013). Available from: [Link]

  • Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins. ResearchGate. Available from: [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). Available from: [Link]

  • Ionic liquids as solvents for PPTA oligomers. Green Chemistry (RSC Publishing). Available from: [Link]

  • New Non-Toxic N-alkyl Cholinium-Based Ionic Liquids as Excipients to Improve the Solubility of Poorly Water-Soluble Drugs. MDPI. (2021). Available from: [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research. (2025). Available from: [Link]

  • Ionic Liquids for Increasing the Solubility of Sparingly Soluble Drug Molecules. (2021). Available from: [Link]

  • Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. (2024). Available from: [Link]

  • Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K. ACS Publications. (2019). Available from: [Link]

  • Chemical Properties of Benzamide, 4-nitro- (CAS 619-80-7). Cheméo. Available from: [Link]

  • Tactics to Improve Solubility. Books - The Royal Society of Chemistry. (2021). Available from: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUE. IJRAR.org. (2018). Available from: [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. Available from: [Link]

  • 2-Nitrobenzamide. PubChem. Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. (2022). Available from: [Link]

  • Solubility/Bioavailability Enhancement and Modified Release Formulations of Poorly Water-Soluble Drugs. Available from: [Link]

  • analytical methods. Available from: [Link]

  • Solubility enhancement (Solid Dispersions) novel boon to increase bioavailability. (2019). Available from: [Link]

  • Analytical Methods for Amino Acids. Shimadzu (Nederland). Available from: [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). Agilent. Available from: [Link]

  • Solubility Enhancement of Poorly Water Soluble Drug by Solid Dispersion Techniques. Available from: [Link]

  • Analytical methods for amino acid determination in organisms. ResearchGate. (2020). Available from: [Link]

Sources

Optimization

Reducing unwanted byproducts during 4-Amino-2-nitrobenzamide reduction

Technical Support Center: Reduction of 4-Amino-2-nitrobenzamide Welcome to the technical support center for the reduction of 4-Amino-2-nitrobenzamide to its corresponding diamine, 2,4-diaminobenzamide. This guide is stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Reduction of 4-Amino-2-nitrobenzamide

Welcome to the technical support center for the reduction of 4-Amino-2-nitrobenzamide to its corresponding diamine, 2,4-diaminobenzamide. This guide is structured to provide researchers, scientists, and drug development professionals with actionable troubleshooting advice and a deeper understanding of the reaction's nuances. We will explore the causality behind common experimental issues and provide validated protocols to enhance reaction efficiency and minimize byproduct formation.

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. However, achieving high selectivity and yield can be challenging due to the formation of various intermediates and byproducts.[1][2] This guide will address these challenges directly.

Troubleshooting Guide

This section addresses specific issues you may encounter during the reduction of 4-Amino-2-nitrobenzamide.

Issue 1: Incomplete Reaction or Stalled Conversion

You observe a significant amount of starting material remaining by TLC or LC-MS analysis, even after extended reaction times.

Possible Causes & Solutions:

  • Catalyst Deactivation or Poisoning : Heterogeneous catalysts like Palladium on carbon (Pd/C) are highly susceptible to poisoning by impurities such as sulfur or certain nitrogen-containing compounds.[3] The catalyst's active sites can be blocked, leading to a complete halt in the reaction.

    • Solution : Ensure high purity of the 4-Amino-2-nitrobenzamide starting material, solvents, and any other reagents. If poisoning is suspected, try filtering the reaction mixture and adding a fresh batch of catalyst. Using a higher catalyst loading (e.g., increasing from 1-2 mol% to 5-10 mol%) can sometimes overcome minor impurities.[4]

  • Insufficient Hydrogen Source : Whether using hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate or hydrazine, an inadequate supply will stall the reaction.[4]

    • Solution (for H₂ gas) : Check for leaks in your hydrogenation apparatus. Ensure the system is properly purged and a positive pressure of hydrogen is maintained. Some reactions may require pressures higher than a hydrogen balloon (1 atm).[4][5]

    • Solution (for Transfer Hydrogenation) : Ensure the hydrogen donor (e.g., ammonium formate) is fresh and used in sufficient stoichiometric excess (typically 3-5 equivalents).[6]

  • Poor Mass Transfer (Heterogeneous Catalysis) : Inefficient mixing can prevent the substrate from accessing the catalyst surface, a common issue in heterogeneous reactions.[4]

    • Solution : Increase the agitation/stirring rate to ensure the catalyst is well-suspended in the reaction medium.

  • Suboptimal Temperature : While many reductions proceed at room temperature, some require gentle heating to overcome the activation energy.[4]

    • Solution : Gradually increase the reaction temperature (e.g., to 40-60 °C) while monitoring the reaction progress. Be aware that the reduction of nitro groups is often highly exothermic.[3]

Issue 2: Formation of Yellow/Orange Byproducts (Azo/Azoxy Impurities)

Your final product is contaminated with colored impurities, and you observe unexpected spots on your TLC plate.

Possible Causes & Solutions:

  • Condensation of Intermediates : The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[2][7] If the reaction conditions are not optimal, or if the reduction is incomplete, these highly reactive intermediates can condense to form dimeric azoxy and azo compounds, which are often colored.[1][2][8]

    • Solution : This issue is often linked to poor catalyst activity or an insufficient hydrogen source. By ensuring a robust and active catalytic system (as described in Issue 1), you can drive the reaction completely to the desired amine, minimizing the lifetime of the condensation-prone intermediates.[4] Maintaining a slightly acidic pH can sometimes disfavor the condensation pathways, which are often promoted under basic conditions.[1]

// Nodes Start [label="Ar-NO₂\n(4-Amino-2-nitrobenzamide)", fillcolor="#FBBC05", fontcolor="#202124"]; Nitroso [label="Ar-N=O\n(Nitroso intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroxylamine [label="Ar-NHOH\n(Hydroxylamine intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Ar-NH₂\n(2,4-diaminobenzamide)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Azoxy [label="Ar-N=N⁺(O⁻)-Ar\n(Azoxy Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Azo [label="Ar-N=N-Ar\n(Azo Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges for Desired Pathway Start -> Nitroso [label="+2e⁻, +2H⁺"]; Nitroso -> Hydroxylamine [label="+2e⁻, +2H⁺"]; Hydroxylamine -> Amine [label="+2e⁻, +2H⁺"];

// Edges for Byproduct Formation Nitroso -> Azoxy [label="Condensation with\nAr-NHOH", style=dashed, color="#EA4335"]; Hydroxylamine -> Azoxy [style=dashed, color="#EA4335"]; Azoxy -> Azo [label="+2e⁻, +2H⁺", style=dashed, color="#EA4335"];

// Invisible nodes for alignment {rank=same; Start; Azoxy;} {rank=same; Amine; Azo;} } caption: Byproduct formation pathway.

Issue 3: Unwanted Reduction of Other Functional Groups

While 4-Amino-2-nitrobenzamide itself has limited reducible groups other than the nitro function, this is a critical consideration for more complex analogues.

Possible Causes & Solutions:

  • Overly Aggressive Reducing Conditions : Catalytic hydrogenation with Pd/C is a powerful reduction method that can also reduce other functionalities like alkenes, alkynes, and nitriles, and can cause dehalogenation.[2][9]

    • Solution : If chemoselectivity is a concern, consider switching to a milder or more selective reducing system. Metal/acid systems like iron (Fe) in acetic acid or tin(II) chloride (SnCl₂) in ethanol are known for their excellent chemoselectivity for the nitro group.[4][9][10]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for nitro group reduction?

A1: The reduction of an aromatic nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a six-electron process. It typically proceeds stepwise through a nitroso (Ar-N=O) and a hydroxylamine (Ar-NHOH) intermediate.[2][7] Two main pathways are considered: a direct route where the hydroxylamine is directly reduced to the amine, and a condensation route where the intermediates can dimerize to form azoxy and azo species, which are then further reduced.[2] Efficient reduction to the amine requires conditions that favor the direct hydrogenation of the hydroxylamine intermediate over the competing condensation reactions.

Q2: Which reduction method is best for 4-Amino-2-nitrobenzamide?

A2: The optimal method depends on your specific experimental constraints (scale, available equipment, purity requirements). Here is a comparison of common methods:

MethodReducing Agent(s)Typical SolventsProsCons
Catalytic Hydrogenation H₂ gas, Pd/C catalystMethanol, EthanolHigh efficiency, clean workup (filtration), atom economical.[2][5]Catalyst can be pyrophoric and is sensitive to poisons.[4] May lack chemoselectivity for complex molecules.[9]
Catalytic Transfer Hydrogenation Ammonium Formate or Hydrazine Hydrate, Pd/C catalystMethanol, EthanolAvoids use of pressurized H₂ gas, generally mild conditions.[6][11]Can be exothermic, requires removal of salt byproducts.[6]
Metal/Acid Reduction Fe / Acetic Acid or SnCl₂ / EthanolEthanol, Acetic Acid, WaterHigh chemoselectivity, inexpensive reagents, tolerant of many functional groups.[4][9][10]Requires stoichiometric amounts of metal, workup can be tedious (neutralization, filtration of metal salts).[4]

Q3: How can I monitor the reaction progress effectively?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture) to achieve good separation between the starting material, product, and any potential intermediates or byproducts. The starting nitro compound is typically more nonpolar and will have a higher Rf value than the highly polar diamine product. Staining with potassium permanganate or visualization under UV light can aid in detection. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[12][13][14]

// Nodes Problem [label="Observed Problem:\nLow Yield / Impure Product", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];

Cause1 [label="Incomplete Reaction?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; Cause2 [label="Byproduct Formation?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond];

Check1a [label="Check Catalyst Activity\n(Is it fresh? Poisoned?)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check1b [label="Check H₂ Source\n(Sufficient pressure/donor?)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check1c [label="Check Conditions\n(Temp? Stirring?)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Solution1a [label="Use Fresh Catalyst\nIncrease Loading", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution1b [label="Ensure H₂ Supply\nAdd More Donor", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution1c [label="Increase Temp/Stir Rate", fillcolor="#34A853", fontcolor="#FFFFFF"];

Solution2 [label="Improve H₂ Availability\n(Drives reaction past\nintermediates)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Problem -> Cause1; Problem -> Cause2;

Cause1 -> Check1a [label="Yes"]; Cause1 -> Check1b [label="Yes"]; Cause1 -> Check1c [label="Yes"];

Check1a -> Solution1a; Check1b -> Solution1b; Check1c -> Solution1c;

Cause2 -> Solution2 [label="Yes (Azo/Azoxy)"]; } caption: Troubleshooting workflow for nitro reduction.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C and Hydrogen Gas

This protocol describes a general procedure for the reduction of 4-Amino-2-nitrobenzamide using a hydrogen balloon.

Safety Precautions : Hydrogen gas is highly flammable. This procedure must be conducted in a well-ventilated fume hood, away from ignition sources. Palladium on carbon can be pyrophoric, especially after use; handle with care.[3]

Materials :

  • 4-Amino-2-nitrobenzamide (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Methanol (ACS grade or higher)

  • Round-bottom flask equipped with a magnetic stir bar

  • Hydrogen balloon assembly

Procedure :

  • In a round-bottom flask, dissolve 4-Amino-2-nitrobenzamide (1.0 eq) in a suitable amount of methanol (approx. 0.1 M concentration).

  • Carefully add 10% Pd/C (0.05-0.10 eq) to the flask.

  • Seal the flask with a septum and purge the system with nitrogen or argon for 5-10 minutes.

  • Introduce hydrogen gas via a balloon and needle through the septum. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this purge/backfill cycle three times.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).

  • Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Once complete, carefully purge the system with nitrogen to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.[6]

  • Concentrate the filtrate under reduced pressure to yield the crude 2,4-diaminobenzamide, which can be purified further if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol provides an alternative that avoids the use of pressurized hydrogen gas.

Procedure :

  • To a solution of 4-Amino-2-nitrobenzamide (1.0 eq) in methanol, add ammonium formate (3-5 eq).[6]

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the stirring solution.[6]

  • Stir the reaction mixture at room temperature or gently heat to 40-60 °C.

  • Monitor the reaction by TLC. The reaction is often rapid.

  • Upon completion, filter the mixture through a pad of Celite® to remove the catalyst and wash with methanol.[6]

  • Concentrate the filtrate under reduced pressure.

  • The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove the ammonium salts. The organic layer is then dried and concentrated to yield the product.[6]

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. [Link]

  • ATSDR. (1995). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Alonso, F., & Riente, P. (2018). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis. [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. Drug Metabolism Reviews. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • ResearchGate. (n.d.). Reduction of Nitro, Nitroso, Azo and Azoxy Groups. [Link]

  • Ansari, S. A., et al. (2020). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Advances. [Link]

  • Schenzle, A., et al. (1997). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology. [Link]

  • ATSDR. (1995). ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • ResearchGate. (n.d.). CHAPTER 11 – REDUCTION OF NITRO, NITROSO, AZO AND AZOXY GROUPS. [Link]

  • ResearchGate. (n.d.). Trend of reduction for 4-nitroaniline at pH 7.0. [Link]

  • Reddit. (2023). Odd observation during Pd/C hydrogenation of Nitro group. [Link]

  • Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. [Link]

  • Doherty, S., et al. (2020). Detection of Microbial Nitroreductase Activity by Monitoring Exogenous Volatile Organic Compound Production Using HS-SPME-GC-MS. MDPI. [Link]

  • Zhang, Y., et al. (2023). Light‐promoted Selective Reduction of Nitroarenes to Azoxy‐, Azo‐ and Hydrazo‐compounds Catalyzed by Bismuth Porphyrin Metal Organic Framework. Advanced Synthesis & Catalysis. [Link]

  • Mori, T., et al. (2026). Unprecedented Nitrite‐Dependent Aromatic Amination to Synthesize 2,4‐Diamino‐3‐Hydroxybenzoic Acid. Angewandte Chemie. [Link]

  • Bhor, M. D., et al. (2023). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega. [Link]

  • ResearchGate. (n.d.). (PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. [Link]

  • ResearchGate. (n.d.). Catalytic reduction of different nitroarenes. [Link]

  • Lejarazo Gómez, E. F. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). SciSpace. [Link]

  • Taddei, M., et al. (2023). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2019). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Reeve, H. A., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications. [Link]

  • van der Vlugt, J. I., & Vogt, D. (2018). Catalytic (de)hydrogenation promoted by non-precious metals-Co, Fe and Mn. Chemical Society Reviews. [Link]

  • International Journal of Pharma Research & Review. (2014). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... [Link]

  • Google Patents. (n.d.). EP0988277A1 - Catalytic hydrogenation of nitrobenzene to 4-aminodiphenylamine in the presence of a hydroxyl compound and a solvent.
  • Google Patents. (n.d.). US20160297744A1 - Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride.
  • Google Patents. (n.d.). WO1998056751A1 - Catalytic hydrogenation of nitrobenzene to 4-aminodiphenylamine in the presence of a hydroxyl compound and a solvent.

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 4-Amino-2-nitrobenzamide

Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently observe laboratories struggling with reproducibility when analyzing polar nitroaromatics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently observe laboratories struggling with reproducibility when analyzing polar nitroaromatics. This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols for the reverse-phase HPLC (RP-HPLC) analysis of 4-Amino-2-nitrobenzamide—a critical compound often analyzed in the context of prodrug metabolism (e.g., CB1954) and oncology drug development [1].

Part 1: Mechanistic Insights & Causality

To optimize an HPLC method, we must first understand the molecule. 4-Amino-2-nitrobenzamide possesses three distinct functional groups that dictate its chromatographic behavior:

  • 4-Amino Group: Typically basic, but its pKa​ is drastically lowered by the electron-withdrawing effects of the para-carboxamide and meta-nitro groups.

  • 2-Nitro Group: Strongly electron-withdrawing and highly polar.

  • Carboxamide: Neutral, polar, and capable of strong hydrogen bonding.

The Root Cause of Poor Chromatography: Many method developers default to generic acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7). Because the amino group in this specific molecule is extremely weakly basic, an acidic pH places the molecule in a state of partial ionization. This dynamic equilibrium during the chromatographic run manifests as severe peak tailing, band broadening, and shifting retention times.

By buffering the mobile phase to a near-neutral pH (6.5–7.0), we force the molecule into a single, fully neutral state. This maximizes reverse-phase retention and ensures sharp, symmetrical peaks [2].

Functional_Groups Molecule 4-Amino-2-nitrobenzamide Amino 4-Amino Group (Weakly Basic) Molecule->Amino Nitro 2-Nitro Group (Electron Withdrawing) Molecule->Nitro Amide Carboxamide (Polar, H-Bonding) Molecule->Amide Effect1 Risk of partial protonation at pH < 3 Amino->Effect1 Effect2 Lowers pKa of Amino group Nitro->Effect2 Effect3 Requires neutral pH (6.5-7.0) to ensure neutral state Amide->Effect3 Maintains stability Effect1->Effect3 Effect2->Amino

Caption: Influence of functional groups on the chromatographic behavior of 4-Amino-2-nitrobenzamide.

Part 2: Troubleshooting Guide & FAQs

Q1: I am experiencing severe peak tailing and variable retention times using 0.1% Formic Acid. How can I fix this? A: This is a classic symptom of partial ionization and secondary silanol interactions. Switch your aqueous mobile phase to a neutral buffer, such as 45 mM Ammonium Formate adjusted to pH 6.5, or 10 mM Sodium Phosphate at pH 7.0 [1, 2]. This will neutralize the weakly basic amino group, resolving the tailing issue.

Q2: Should I use Methanol (MeOH) or Acetonitrile (ACN) as the organic modifier? A: While both work, Acetonitrile is highly recommended. Nitroaromatics exhibit excellent dipole-dipole interactions with ACN, which improves selectivity (especially if you are separating the 4-amino isomer from the 2-amino isomer). Furthermore, ACN provides lower system backpressure, which is beneficial when running complex gradients [3].

Q3: Why is a C8 column recommended over a standard C18 for this compound? A: Nitrobenzamides are moderately polar. A standard fully end-capped C18 column can cause excessive hydrophobic retention of the neutral species, requiring high organic concentrations that compress the separation of closely related metabolites. A C8 column (e.g., Hypersil MOS or Ascentis C8) offers slightly less hydrophobic retention, allowing for superior resolution of polar analytes at lower organic concentrations [1, 2].

Q4: How do I prevent buffer precipitation when running a high-organic gradient? A: Ammonium formate is highly soluble in ACN compared to phosphate buffers. However, to create a self-validating and robust system, never run 100% ACN against a buffered aqueous line. Instead, prepare your Mobile Phase B as 80% ACN / 20% Water (or buffer) to ensure the salt remains completely dissolved throughout the gradient [2].

Optimization_Workflow Start Start: 4-Amino-2-nitrobenzamide Analysis Obs1 Observation: Peak Tailing / Low Retention? Start->Obs1 CheckPH Check Mobile Phase pH (Current: pH < 3.0) Obs1->CheckPH Yes End Optimized RP-HPLC Method Obs1->End No (Good Peak) AdjustPH Action: Adjust to pH 6.5 - 7.0 (e.g., Ammonium Formate) CheckPH->AdjustPH CheckOrg Check Organic Modifier AdjustPH->CheckOrg UseACN Action: Use Acetonitrile (ACN) for better selectivity CheckOrg->UseACN CheckCol Check Stationary Phase UseACN->CheckCol UseC8 Action: Switch to C8 Column (e.g., Ascentis C8) CheckCol->UseC8 UseC8->End

Caption: Decision workflow for optimizing RP-HPLC conditions for 4-Amino-2-nitrobenzamide.

Part 3: Validated Experimental Protocol

The following protocol is adapted from validated methodologies used in nitroreductase prodrug activation assays [2, 4]. It is designed as a self-validating system : by monitoring the system backpressure during the initial gradient blank run, a stable baseline at 262 nm with a pressure fluctuation of less than 2% validates that the ammonium formate buffer is fully soluble and the pH is stable.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Dissolve 2.84 g of Ammonium Formate in 1.0 L of LC-MS grade water to yield a 45 mM solution. Adjust the pH to exactly 6.5 using dilute formic acid or ammonium hydroxide. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B (Organic): Mix 800 mL of LC-MS grade Acetonitrile with 200 mL of LC-MS grade water (80% ACN). Degas thoroughly.

2. Chromatographic Conditions:

  • Column: Ascentis C8 (or equivalent Hypersil MOS), 3 µm particle size, 150 × 4.6 mm.

  • Column Temperature: 25°C (Room Temperature).

  • Detection Wavelength: UV at 262 nm (optimal for 4-amino-2-nitrobenzamide) [2].

  • Injection Volume: 10 - 25 µL.

3. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)Curve Profile
0.095.05.01.5Initial Hold
4.095.05.01.5Isocratic
19.050.050.01.5Linear Gradient
21.030.070.01.5Linear Gradient
22.095.05.01.5Step Re-equilibration
25.095.05.01.5Final Hold

Note: The analyte typically elutes during the linear gradient phase between 8 and 14 minutes, depending on the exact dead volume of your HPLC system.

References

  • Metabolic Activation of the Antitumor Drug 5-(Aziridin-1-yl)-2,4-Dinitrobenzamide (CB1954) by NO Synthases. Chemical Research in Toxicology. Available at:[Link]

  • Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System. Frontiers. Available at:[Link]

  • 2-Amino metabolites are key mediators of CB 1954 and SN 23862 bystander effects in nitroreductase GDEPT. PMC / National Institutes of Health. Available at:[Link]

  • Virus-directed, Enzyme Prodrug Therapy with Nitroimidazole Reductase. AACR Journals. Available at:[Link]

Optimization

Technical Support Center: A Guide to Preventing Thermal Degradation of 4-Amino-2-nitrobenzamide

Welcome to the technical support guide for 4-Amino-2-nitrobenzamide. As a compound frequently utilized in drug development and chemical synthesis, maintaining its chemical integrity is paramount for reproducible and reli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-Amino-2-nitrobenzamide. As a compound frequently utilized in drug development and chemical synthesis, maintaining its chemical integrity is paramount for reproducible and reliable experimental outcomes. This guide, curated by our senior application scientists, provides in-depth answers and troubleshooting protocols to address challenges related to the thermal stability and storage of 4-Amino-2-nitrobenzamide.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common user inquiries. For more detailed explanations and protocols, please refer to the subsequent sections of this guide.

Q1: What are the ideal storage conditions for solid 4-Amino-2-nitrobenzamide?

Solid 4-Amino-2-nitrobenzamide should be stored in a tightly sealed container, protected from light, at refrigerated temperatures (2°C to 8°C). For long-term storage (beyond 6 months), consider storage at -20°C under an inert atmosphere (e.g., argon or nitrogen).

Q2: How should I store solutions of 4-Amino-2-nitrobenzamide?

Stock solutions are significantly less stable than the solid compound. We recommend preparing solutions fresh for each use. If storage is unavoidable, solutions should be prepared in a suitable dry solvent, aliquoted into single-use volumes in tightly sealed vials, and stored at -20°C for no longer than one month. Avoid repeated freeze-thaw cycles.

Q3: What are the visible signs of degradation?

A key indicator of degradation is a change in color of the solid material. Fresh, high-purity 4-Amino-2-nitrobenzamide should have a consistent appearance. Any darkening, discoloration, or change in texture may suggest thermal degradation or contamination. For thermally treated related compounds, color changes are a known indicator of decomposition.[1]

Q4: My compound was left at room temperature for a few hours. Is it still usable?

Brief excursions to room temperature may be acceptable, provided the duration is short (e.g., < 1 week) and the compound was not exposed to direct sunlight or high humidity.[2] However, for critical applications, we strongly recommend running a purity check via HPLC against a trusted reference standard before use.

Q5: What primary factors accelerate the degradation of this compound?

The degradation of 4-Amino-2-nitrobenzamide is primarily accelerated by:

  • Elevated Temperatures: Heat provides the activation energy for decomposition reactions.

  • Light Exposure: Similar to related compounds like 4-Amino-2-nitrophenol, this molecule may be sensitive to photodegradation.[3]

  • Oxygen/Air Exposure: The amino group is susceptible to oxidation, a process that can be accelerated by heat.[3]

  • Presence of Incompatible Materials: Contact with strong oxidizing agents or strong bases can induce chemical degradation.[4]

Section 2: The Chemistry of Degradation

Understanding the "why" behind storage recommendations is critical for preventing compound failure. 4-Amino-2-nitrobenzamide possesses two functional groups on a benzene ring that are susceptible to thermal stress: an amino (-NH₂) group and a nitro (-NO₂) group.

The energy input from heat can initiate several degradation pathways. The C-NO₂ bond in nitroaromatic compounds is often the initial site of homolysis at high temperatures.[5] Concurrently, the amino group can be susceptible to oxidation.[3] The amide functionality itself can also undergo hydrolysis, especially in the presence of moisture. The complex interplay of these functional groups means that improper storage can lead to a mixture of degradation products, compromising the purity and reactivity of the material.

Below is a diagram illustrating a hypothesized degradation pathway based on the known reactivity of related nitroaromatic and aminobenzamide compounds.

G cluster_main Hypothesized Thermal Degradation Pathways A 4-Amino-2-nitrobenzamide B 4-Amino-2-nitrobenzoic acid (Amide Hydrolysis) A->B Heat, H₂O C 4-Amino-2-hydroxylaminobenzamide (Nitro Reduction) A->C Heat, Reducing Impurities D Polymeric/Complex Degradation Products B->D Further Decomposition C->D Further Decomposition

Caption: Hypothesized degradation pathways for 4-Amino-2-nitrobenzamide.

Section 3: Troubleshooting Guide: Investigating Potential Degradation

Q: My experimental results are inconsistent. How can I confirm if my 4-Amino-2-nitrobenzamide has degraded?

Inconsistent results are a common symptom of reagent degradation. A systematic approach is required to confirm the integrity of your compound.

G start Inconsistent Experimental Results Observed check1 Step 1: Review Storage & Handling Records start->check1 decision1 Were storage conditions (temp, light) violated? check1->decision1 check2 Step 2: Visual Inspection (Color, Appearance) decision1->check2 No action1 Step 3: Analytical Confirmation (Run HPLC Analysis) decision1->action1 Yes decision2 Is there a visible change from baseline? check2->decision2 decision2->action1 Yes compare Compare to Reference Standard or Previous Lot Data decision2->compare No action1->compare decision3 Purity >98% and no major degradant peaks? compare->decision3 outcome_bad Conclusion: Degradation Confirmed. Procure new, validated lot. decision3->outcome_bad No outcome_good Conclusion: Compound is likely stable. Investigate other experimental variables. decision3->outcome_good Yes

Caption: Workflow for troubleshooting suspected compound degradation.

Experimental Protocol 1: Purity Assessment using HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing the purity of a compound and detecting degradation products.[3][6]

Objective: To quantify the purity of a 4-Amino-2-nitrobenzamide sample and detect the presence of any degradation products.

Methodology:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of a trusted 4-Amino-2-nitrobenzamide reference standard.

    • Dissolve in a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of 1 mg/mL. This is your stock standard.

    • Perform a serial dilution to prepare a calibration curve (e.g., 100, 50, 25, 10, 1 µg/mL).

  • Sample Preparation:

    • Prepare the test sample of 4-Amino-2-nitrobenzamide in the same manner as the stock standard to a concentration of 1 mg/mL.

    • Dilute the sample to fall within the range of the calibration curve (e.g., to 50 µg/mL).

  • Chromatographic Analysis:

    • Inject the standards and the sample onto the HPLC system. Chromatographic methods are crucial for the separation, identification, and quantification of degradation products.[6]

    Table 1: Example HPLC Method Parameters

    Parameter Recommended Setting Rationale
    Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm Provides good retention and separation for moderately polar aromatic compounds.
    Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to ensure consistent ionization state of the analyte.
    Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for elution.
    Gradient 10% B to 90% B over 15 minutes A gradient ensures that both the main compound and any potential degradation products (with different polarities) are eluted and resolved.
    Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
    Column Temp. 30 °C Controlled temperature ensures run-to-run reproducibility.
    Injection Vol. 10 µL Standard injection volume.

    | Detector | UV-Vis or DAD at 254 nm and 280 nm | Aromatic and nitro compounds typically absorb in this UV range. A Diode Array Detector (DAD) is preferred to assess peak purity. |

  • Data Analysis:

    • Calculate the purity of your sample by comparing its peak area to the calibration curve.

    • Examine the chromatogram for any additional peaks that are not present in the reference standard. The presence of new peaks is a strong indicator of degradation.

Section 4: Best Practices for Storage and Handling

Adherence to proper storage and handling protocols is the most effective strategy for preventing degradation. The principles of "cold chain management" used for temperature-sensitive pharmaceuticals are highly applicable here.[7][8]

Table 2: Recommended Storage and Handling Conditions

Condition Solid Compound Stock Solution
Temperature 2°C to 8°C (Refrigerated) [9] -20°C (Frozen)
Light Store in amber vials or protect from light Store in amber vials or wrapped in foil
Atmosphere Air (short-term); Inert Gas (long-term) Inert Gas overlay before sealing is ideal
Container Tightly sealed, airtight vial Tightly sealed, low-retention vials

| Max. Duration | Up to 6 months as per supplier guidelines | Max. 1 month; prepare fresh if possible |

Handling Protocol for Solid Compound
  • Equilibration: Before opening, allow the vial to equilibrate to room temperature for at least 60 minutes. This prevents atmospheric moisture from condensing on the cold solid, which could promote hydrolysis.

  • Weighing: Weigh the required amount quickly in a low-humidity environment if possible.

  • Resealing: Tightly reseal the vial immediately. For long-term storage, consider flushing the headspace with an inert gas like argon or nitrogen before sealing.

Handling Protocol for Solutions
  • Solvent Choice: Use high-purity, dry solvents. Water should be of HPLC or Milli-Q grade.

  • Aliquotting: Divide the stock solution into smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles the bulk solution is subjected to.

  • Storage: Store aliquots in tightly sealed vials at -20°C, protected from light.

  • Usage: When needed, remove a single aliquot and allow it to thaw completely and equilibrate to room temperature before use. Do not refreeze a thawed aliquot.

By implementing these rigorous storage and handling procedures and utilizing analytical verification when in doubt, researchers can ensure the integrity of their 4-Amino-2-nitrobenzamide, leading to more accurate and reproducible scientific outcomes.

References
  • Smulders, S., et al. (n.d.). Degradation of nitroaromatic compounds by microorganisms. OA Monitor Ireland.
  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. OSTI.GOV.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Brill, T. B. (1993). WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives.
  • (2025, October 21). A Complete Temperature-Sensitive Drugs List and How to Store Them Safely. Fagron.
  • (2017). Good Cold Chain Management for Temperature-Sensitive Pharmaceutical Products. Lebanese Ministry of Public Health.
  • (2017, July 26). Proper Storage for Temperature-Sensitive Drug Products. West Pharmaceutical Services.
  • (2020, June 13). WHO Guidance On Temperature Sensitive Pharmaceutical Products. AKCP.
  • (n.d.). Stability and Storage. Tocris Bioscience.
  • (2024, January 26). Temperature-Sensitive Drugs List + Storage Guidelines. Varcode.
  • Al-Balas, Q. A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy, 8, 191–216.
  • Koga, Y., et al. (2021). Discovery of C13-Aminobenzoyl Cycloheximide Derivatives that Potently Inhibit Translation Elongation. Journal of the American Chemical Society, 143(34), 13473–13477.
  • Koga, Y., et al. (2021).
  • (n.d.). 4-Nitrobenzamide. PubChem.
  • Al-Balas, Q. A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Dove Medical Press.
  • (2025). An In-depth Technical Guide to the Solubility and Stability of 4-Amino-2-nitrophenol. BenchChem.
  • (2025, December 22). SAFETY DATA SHEET - 4-Nitrobenzamide. Fisher Scientific.
  • (n.d.). 6. analytical methods. Agency for Toxic Substances and Disease Registry.
  • (2010, November 3). SAFETY DATA SHEET - 4-Amino-3-nitrobenzoic acid. Fisher Scientific.
  • Al-Omar, M. A. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(4), 3848–3859.
  • (2021, November 15). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Journal of Drug Delivery and Therapeutics.
  • (n.d.). Analytical Methods (Royal Society of Chemistry). SciSpace.
  • Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(3), 1546–1556.
  • Xu, H.-Y., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes.
  • Ramírez-Sánchez, I., et al. (2023). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega, 8(41), 37572–37593.
  • Xu, H.-Y., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 14(1), 28249.
  • Coffee, K. R., et al. (2023).
  • Zhou, S. (2010). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky UKnowledge.

Sources

Troubleshooting

Troubleshooting crystallization and recrystallization of 4-Amino-2-nitrobenzamide

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals. Welcome to the technical support center for the crystallization and purification of 4-Amino-2-nitrobenzamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals.

Welcome to the technical support center for the crystallization and purification of 4-Amino-2-nitrobenzamide . As a highly functionalized aromatic compound containing both hydrogen-bond donors (primary amine, primary amide) and acceptors (nitro group, carbonyl), this intermediate is notoriously prone to complex phase behaviors. This guide is engineered to help you diagnose, troubleshoot, and validate your crystallization workflows using thermodynamically grounded principles.

Diagnostic Triage: Identifying Your Crystallization Bottleneck

Before adjusting your parameters, use the diagnostic workflow below to identify the physical mechanism causing your process failure.

DiagnosticWorkflow Start Start: Crystallization Issue Detected Obs1 Two Liquid Phases (Oiling Out) Start->Obs1 Obs2 Sticky/Clumped Crystals (Agglomeration) Start->Obs2 Obs3 Discoloration (Degradation) Start->Obs3 Fix1 Reduce Supersaturation & Add Seeds Obs1->Fix1 Fix2 Lower Cooling Rate (<0.2°C/min) Obs2->Fix2 Fix3 Use N2 Atmosphere & Degassed Solvents Obs3->Fix3 Success Pure Crystalline 4-Amino-2-nitrobenzamide Fix1->Success Fix2->Success Fix3->Success

Diagnostic workflow for resolving 4-Amino-2-nitrobenzamide crystallization failures.

Core Troubleshooting Guides

Q: My crystallization yields a sticky gum or two liquid layers instead of crystals. What is happening?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

  • The Causality: 4-Amino-2-nitrobenzamide is a highly polar molecule. In mixed solvent/antisolvent systems (such as ethanol/water), pushing the system to high supersaturation levels causes the solute-solvent interactions to favor the formation of a solute-rich dense liquid phase rather than a highly ordered crystal lattice1[1]. This amorphous intermediate is thermodynamically unstable, traps impurities, and can completely inhibit the formation of a crystalline phase 2[2].

  • The Solution: You must operate within the Metastable Zone Width (MSZW) without crossing the spinodal curve. This is achieved by lowering the initial concentration, reducing the antisolvent addition rate, or introducing seed crystals before the LLPS boundary is reached.

Q: How do I ensure I isolate the correct polymorph and avoid agglomeration?

A: Agglomeration and polymorphic transitions are driven by uncontrolled primary nucleation.

  • The Causality: When cooling is too rapid, local supersaturation spikes cause massive primary nucleation. These fine crystals possess high surface energy and aggregate to minimize it, trapping mother liquor in the interstitial spaces []. Furthermore, rapid precipitation yields kinetically favored, metastable polymorphs that later transition to the thermodynamically stable form, ruining batch consistency 2[2].

  • The Solution: Implement a controlled cooling ramp and utilize Process Analytical Technology (PAT) like ReactIR or ReactRaman to monitor solution composition and unit cell configuration in real time 4[4].

Validated Methodologies & Protocols

Protocol A: Antisolvent Seeding Crystallization (Oiling-Out Prevention)

This protocol utilizes a self-validating system . Each step contains a thermodynamic or visual checkpoint to guarantee the system remains in the crystalline growth regime rather than the LLPS regime.

SeedingWorkflow Step1 1. Dissolution (65°C, EtOH) Step2 2. Antisolvent Addition (H2O) Step1->Step2 Step3 3. Add Seeds (at 50°C) Step2->Step3 Step4 4. Controlled Cooling Step3->Step4 Step5 5. Filtration & Wash Step4->Step5

Antisolvent seeding workflow for 4-Amino-2-nitrobenzamide crystallization.

Step-by-Step Procedure:

  • Dissolution: Suspend 10.0 g of crude 4-Amino-2-nitrobenzamide in 50 mL of Ethanol. Heat to 65°C under continuous agitation (300 rpm) until complete dissolution.

    • Validation Check: The solution must be completely clear. If insoluble particulates remain, perform a hot filtration to prevent uncharacterized foreign particles from acting as uncontrolled nucleation sites.

  • Antisolvent Addition (Phase 1): Slowly add 20 mL of pre-heated (65°C) Deionized Water at a strict rate of 1 mL/min.

    • Validation Check: The solution should approach the metastable zone but remain clear. If cloudiness or droplets appear on the reactor wall, you have crossed the spinodal curve too early; add 2–3 mL of hot Ethanol to re-clarify the system.

  • Cooling & Seeding: Cool the reactor to 50°C. Add 0.2 g (2% w/w) of pure 4-Amino-2-nitrobenzamide seed crystals.

    • Validation Check: Seeds must remain suspended and angular. If they dissolve, the solution is undersaturated. If they melt into spherical oil droplets, LLPS has occurred.

  • Antisolvent Addition (Phase 2): Add an additional 30 mL of Deionized Water at 0.5 mL/min to drive the yield.

  • Aging & Cooling: Hold at 50°C for 1 hour to allow the seed bed to consume the supersaturation. Apply a linear cooling ramp of 0.1°C/min down to 10°C.

    • Validation Check: The slurry should thicken smoothly without forming hard clumps on the agitator shaft.

  • Isolation: Filter the slurry under vacuum. Wash the cake with 15 mL of cold Ethanol/Water (1:2 v/v) to displace the mother liquor. Dry under vacuum at 40°C.

Quantitative Process Parameters

Table 1: Critical Process Parameters (CPPs) for 4-Amino-2-nitrobenzamide Crystallization

ParameterOptimal RangeMechanistic Impact
Dissolution Temperature 60°C – 65°CEnsures complete destruction of previous thermal history and polymorph memory.
Seeding Temperature 45°C – 50°CIntroduces surface area within the metastable zone, preventing spontaneous Liquid-Liquid Phase Separation (LLPS).
Cooling Rate 0.1°C – 0.2°C / minMaintains supersaturation within the growth regime, preventing secondary nucleation and agglomeration.
Antisolvent Ratio 1:1.5 to 1:2 (v/v)Drives yield without crossing the spinodal decomposition curve.
Seed Loading 1% – 3% (w/w)Provides sufficient nucleation sites to consume supersaturation steadily.

Frequently Asked Questions (FAQs)

Q: Why is my recrystallized product turning dark yellow or brown? A: The primary amine group on the benzamide ring is highly susceptible to oxidation, especially at elevated temperatures in the presence of dissolved oxygen. To mitigate this, sparge your solvents with Nitrogen gas for 15 minutes prior to use, and maintain an inert N2 sweep over the reactor during the hot dissolution and cooling phases.

Q: Can I use ethyl acetate instead of an ethanol/water mixture? A: Yes. Ethyl acetate is an excellent solvent for substituted nitrobenzamides and is frequently utilized in their synthesis and purification 5[5]. It offers a significantly lower risk of oiling out compared to aqueous mixtures. However, because the solubility curve in ethyl acetate is steeper, it requires highly precise temperature control during the cooling phase to prevent massive spontaneous nucleation.

References

  • An In-Line Study of Oiling Out and Crystallization Source: ResearchGate URL:1

  • Introduction to Crystallization Issues Source: Wiley URL:2

  • Crystallization of APIs: Methods and Challenges Source: BOC Sciences URL:

  • Crystallization & Precipitation | Definition, Steps, Equipment Source: Mettler Toledo URL:4

  • Metabolic Activation of the Antitumor Drug 5-(Aziridin-1-yl)-2,4-Dinitrobenzamide (CB1954) by NO Synthases Source: Chemical Research in Toxicology (ACS) URL:5

Sources

Optimization

Technical Support Center: Minimizing Oxidation of Amino Groups in 4-Amino-2-nitrobenzamide

Welcome to the technical support center dedicated to providing in-depth guidance on handling 4-Amino-2-nitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals who may enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to providing in-depth guidance on handling 4-Amino-2-nitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the oxidation of the primary amino group in this compound. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the same aromatic ring presents unique stability challenges. This guide offers troubleshooting advice and frequently asked questions to help you mitigate unwanted side reactions and ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during your work with 4-Amino-2-nitrobenzamide, providing potential causes and actionable solutions.

Issue 1: My reaction mixture containing 4-Amino-2-nitrobenzamide is turning a dark color (e.g., brown or black) upon addition of an oxidizing agent.

Potential Cause: The dark coloration is a common indicator of the oxidation of the aromatic amine. Aromatic amines, particularly anilines, are susceptible to oxidation, which can lead to the formation of highly colored polymeric byproducts.[1][2] The reaction proceeds through various intermediates, including nitroso and azoxy compounds, which can further react to form complex mixtures.[2]

Solutions:

  • Re-evaluate Your Oxidizing Agent: The choice of oxidant is critical. Strong oxidizing agents like permanganates or chromates will aggressively oxidize the amino group.[1] Consider milder or more selective reagents. For instance, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst have been used for the controlled oxidation of anilines to nitroarenes.[3]

  • Control Reaction Temperature: Oxidation reactions are often exothermic. Running the reaction at a lower temperature can help to control the reaction rate and minimize over-oxidation and byproduct formation.

  • Inert Atmosphere: The presence of atmospheric oxygen can contribute to the oxidation of sensitive compounds.[4] Conducting your reaction under an inert atmosphere, such as nitrogen or argon, can significantly reduce the extent of unwanted side reactions.[5]

Issue 2: I am observing a low yield of my desired product and the formation of multiple, difficult-to-separate byproducts.

Potential Cause: This is likely due to the non-selective reaction of your reagents with the amino group of 4-Amino-2-nitrobenzamide. The amino group is a nucleophile and can react with various electrophiles, while also being susceptible to oxidation.

Solutions:

  • Protect the Amino Group: If the amino group is not the intended reaction site, protecting it is the most effective strategy. Carbamates are a widely used class of protecting groups for amines because they are relatively easy to install and remove under specific conditions.[6][7]

    • Boc Protection: The tert-butoxycarbonyl (Boc) group is a popular choice, typically introduced using di-tert-butyl dicarbonate (Boc)₂O and a base. It is stable to many reaction conditions but can be removed with a strong acid like trifluoroacetic acid (TFA).[6]

    • Cbz Protection: The carboxybenzyl (Cbz) group is another option, introduced using benzyl chloroformate. It is stable to acidic conditions but can be cleaved by catalytic hydrogenation.[6]

  • Optimize Reaction pH: The reactivity of the amino group is pH-dependent. In acidic conditions, it will be protonated to form an ammonium salt, which is less nucleophilic and less susceptible to oxidation.[8] Conversely, basic conditions will deprotonate the amino group, increasing its nucleophilicity. Careful control of the reaction pH can help to favor the desired reaction pathway.

Issue 3: How can I confirm that oxidation of the amino group is occurring in my sample?

Potential Cause: Visual inspection is not sufficient to confirm the identity of byproducts. Analytical techniques are necessary for definitive identification.

Solutions:

  • Chromatographic Analysis:

    • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the formation of new, more polar compounds (oxidation products often are).

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and the relative amounts of any byproducts. A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products.[9]

  • Spectroscopic Analysis:

    • Mass Spectrometry (MS): Can be used to identify the molecular weights of the byproducts, which can help to deduce their structures. For example, the oxidation of the amino group (-NH₂) to a nitro group (-NO₂) would result in an increase in mass.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the byproducts, although complex mixtures can be challenging to analyze.

The following table summarizes common analytical techniques for detecting oxidation:

Analytical TechniqueInformation Provided
TLC Qualitative assessment of byproduct formation.
HPLC Quantitative analysis of purity and degradation products.[9][10]
LC-MS Molecular weight determination of byproducts.[11]
NMR Detailed structural information of byproducts.

Frequently Asked Questions (FAQs)

Q1: What makes the amino group in 4-Amino-2-nitrobenzamide susceptible to oxidation?

The amino group (-NH₂) is an electron-donating group, which increases the electron density of the aromatic ring and makes it more susceptible to electrophilic attack and oxidation. While the nitro group (-NO₂) is electron-withdrawing and generally deactivates the ring towards oxidation, the activating effect of the amino group often dominates its reactivity. The oxidation of aromatic amines can proceed through a series of intermediates, including hydroxylamines, nitroso compounds, and can ultimately lead to the formation of nitro compounds or polymeric materials.[2]

Q2: What are the best practices for storing 4-Amino-2-nitrobenzamide to prevent degradation?

To ensure the long-term stability of 4-Amino-2-nitrobenzamide, it should be stored under conditions that minimize exposure to factors that can promote oxidation.

  • Temperature: Store in a cool, dry place. Refrigeration or freezing is recommended for long-term storage.

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Light: Protect from light, as photo-oxidation can be a degradation pathway for some aromatic compounds.[9]

The following diagram illustrates a decision-making workflow for troubleshooting oxidation issues:

Caption: A step-by-step workflow for diagnosing and mitigating the oxidation of 4-Amino-2-nitrobenzamide.

Q3: Are there any specific reaction conditions that are known to promote the oxidation of this compound?

Yes, several conditions can accelerate the oxidation of the amino group:

  • Presence of Metal Catalysts: Certain metal ions can catalyze oxidation reactions.[3]

  • Strongly Acidic or Basic Conditions: While pH control can be used to modulate reactivity, extreme pH values can sometimes promote degradation pathways.

  • Exposure to UV Light: As mentioned, UV radiation can provide the energy to initiate oxidation reactions.

Q4: If I need to perform a reaction that requires an oxidizing agent, how can I protect the amino group?

Protecting the amino group as a carbamate is a highly effective strategy. The general workflow for this approach is as follows:

  • Protection Step: React 4-Amino-2-nitrobenzamide with a suitable protecting group reagent (e.g., (Boc)₂O for Boc protection) under appropriate conditions.

  • Reaction Step: Perform the desired oxidation reaction on the protected compound. The carbamate will be stable to many oxidizing agents.

  • Deprotection Step: Remove the protecting group to regenerate the free amino group. The conditions for deprotection will depend on the specific protecting group used (e.g., acid for Boc, hydrogenation for Cbz).[6]

The following diagram illustrates the general principle of using a protecting group:

Caption: A simplified workflow for a synthetic route involving the protection of the amino group.

By carefully considering the reaction conditions, employing protective group strategies when necessary, and utilizing appropriate analytical techniques to monitor the reaction, researchers can successfully work with 4-Amino-2-nitrobenzamide while minimizing the impact of amino group oxidation.

References

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: FTIR Spectroscopic Peak Identification for 4-Amino-2-nitrobenzamide

Executive Overview 4-Amino-2-nitrobenzamide is a highly functionalized aromatic compound serving as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including poly (ADP-ribose...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

4-Amino-2-nitrobenzamide is a highly functionalized aromatic compound serving as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including poly (ADP-ribose) polymerase (PARP) inhibitors. Accurate structural elucidation of this powder relies heavily on Fourier-Transform Infrared (FTIR) spectroscopy to map its dense functional group landscape—specifically, the primary amine, primary amide, and nitro substituents.

This guide objectively compares the two dominant FTIR sampling technologies—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Pellet Transmission —and provides a comprehensive peak identification framework for 4-Amino-2-nitrobenzamide.

Technology Comparison: ATR-FTIR vs. KBr Pellet Transmission

When analyzing solid powdered intermediates, selecting the correct sampling accessory is paramount. The choice dictates the spectral resolution, quantitative accuracy, and sample preparation time.

KBr Pellet Press (Transmission FTIR)
  • Best For: R&D structural elucidation, trace impurity detection, and historical library matching.

  • The Causality of Performance: The KBr technique disperses the sample uniformly within an IR-transparent salt matrix. Because the infrared beam passes through the entire thickness of the pellet, it creates a longer effective pathlength[1]. This strict adherence to the Beer-Lambert law provides superior sensitivity for detecting trace components at low concentrations[1]. Furthermore, it produces a "classic" transmission spectrum with a flat baseline, free from the refractive index anomalies that can distort peak intensities, making it the gold standard for reference library matching[2].

ATR-FTIR (Single-Reflection Diamond/ZnSe)
  • Best For: High-throughput screening, rapid QA/QC, and non-destructive analysis.

  • The Causality of Performance: ATR relies on an evanescent wave that penetrates only 0.5 to 2 µm into the sample resting on a high-refractive-index crystal[3]. Because penetration depth is wavelength-dependent (lower wavenumbers penetrate deeper), ATR spectra artificially inflate the intensity of peaks in the fingerprint region compared to transmission spectra. While ATR correction algorithms exist, minor peak shifts due to anomalous dispersion can still occur. However, ATR is the undisputed winner for speed, requiring zero grinding or matrix dilution[3].

Quantitative Spectral Data: Peak Identification

4-Amino-2-nitrobenzamide presents a complex IR spectrum due to the presence of multiple hydrogen-bonding groups (amine and amide) and strong dipoles (nitro group). The table below summarizes the expected peak assignments based on established functional group vibrational frequencies[4].

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectral Characteristics & Causality
Amino (-NH₂) & Amide (-CONH₂) N-H Asymmetric & Symmetric Stretches3450 – 3200Complex Cluster: Primary amines and primary amides each produce two N-H stretch absorptions[4]. Expect 3-4 distinct, sharp peaks in this region, slightly broadened by solid-state hydrogen bonding.
Amide (-CONH₂) C=O Stretch (Amide I)1690 – 1650Strong/Sharp: The carbonyl stretch is one of the strongest IR absorptions[4]. Its frequency is slightly downshifted due to conjugation with the aromatic ring.
Amino / Amide N-H Bend (Amide II / Scissoring)1640 – 1610Medium/Strong: Often overlaps with the lower-frequency shoulder of the Amide I band.
Nitro (-NO₂) N-O Asymmetric Stretch1550 – 1510Very Strong: Highly diagnostic peak. The strong dipole moment change during asymmetric stretching results in massive IR absorbance.
Nitro (-NO₂) N-O Symmetric Stretch1350 – 1330Strong: The secondary diagnostic peak for the nitro group, confirming the 1550 cm⁻¹ assignment.
Aromatic Ring C=C Ring Stretches1600, 1580, 1450Medium/Sharp: Multiple bands corresponding to the carbon-carbon skeletal vibrations of the benzene ring.
Aromatic Ring C-H Out-of-Plane Bend860 – 800Strong: Characteristic of 1,2,4-trisubstituted benzenes, confirming the substitution pattern of the functional groups.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the procedure itself dictates the quality of the output.

Protocol A: High-Sensitivity KBr Pellet Transmission
  • System Validation (Blank Scan): Press a pure, blank KBr pellet. Run a background scan. Causality: KBr is highly hygroscopic. If the blank spectrum reveals a broad O-H stretch at ~3400 cm⁻¹, the matrix is contaminated with moisture, which will mask the critical N-H amine/amide bands of the sample. The KBr must be dried in an oven at 110°C before proceeding.

  • Sample Preparation: Weigh 1–2 mg of 4-Amino-2-nitrobenzamide and 100–150 mg of desiccated KBr.

  • Trituration: Grind the mixture in an agate mortar for 3–5 minutes. Causality: The particle size must be reduced to less than the wavelength of the IR radiation (typically < 2 µm) to prevent the Christiansen effect (severe baseline scattering).

  • Pellet Pressing: Transfer the powder to a die. Apply a vacuum for 1 minute, then apply 10 tons of pressure for 2 minutes. Causality: The vacuum removes trapped air, preventing the formation of an opaque, heavily scattering pellet.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 64 scans.

Protocol B: High-Throughput ATR-FTIR
  • System Validation (Crystal Cleanliness): Perform a background scan on the bare diamond/ZnSe crystal. The software must register 100% transmittance. Any deviation indicates residual contamination from prior samples.

  • Sample Application: Place 5–10 mg of raw 4-Amino-2-nitrobenzamide powder directly onto the crystal[3].

  • Pressure Application: Lower the pressure anvil until the clutch clicks (up to 75 psi)[3]. Self-Validation Check: Monitor the live preview. The signal-to-noise ratio is directly proportional to sample-crystal contact. If the baseline is noisy, the applied pressure is insufficient to force the powder into the evanescent wave, requiring re-application.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution for 64 scans. Apply an ATR correction algorithm post-acquisition to normalize the wavelength-dependent penetration depth.

Workflow Visualization

FTIR_Workflow Start 4-Amino-2-nitrobenzamide Powder Sample Decision Analytical Objective? Start->Decision ATR_Path High-Throughput / Non-Destructive Decision->ATR_Path KBr_Path Trace Analysis / Library Matching Decision->KBr_Path ATR_Prep ATR-FTIR Method Direct Application to Crystal ATR_Path->ATR_Prep KBr_Prep Transmission Method Grind with KBr & Press Pellet KBr_Path->KBr_Prep Data_Acquisition Data Acquisition (4000 - 400 cm⁻¹, 64 Scans) ATR_Prep->Data_Acquisition KBr_Prep->Data_Acquisition Peak_ID Peak Identification (Amide, Nitro, Amino bands) Data_Acquisition->Peak_ID

FTIR Analysis Workflow for 4-Amino-2-nitrobenzamide: ATR vs. KBr Pellet Methods.

References

  • Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" Kintek Press. Available at: [Link]

  • Specac Ltd. "Should I be using KBr pellets in FTIR Spectroscopy." Specac Application Notes. Available at: [Link]

  • Chemistry LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups." LibreTexts. Available at:[Link]

Sources

Comparative

4-Amino-2-nitrobenzamide vs. Alternative Benzamide Precursors in Drug Discovery: A Comprehensive Comparison Guide

Executive Summary In the landscape of modern drug discovery, benzamide derivatives serve as highly versatile pharmacophores and synthetic building blocks. The precise positioning of functional groups on the benzamide rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, benzamide derivatives serve as highly versatile pharmacophores and synthetic building blocks. The precise positioning of functional groups on the benzamide ring dictates the molecule's electronic properties, target affinity, and metabolic fate. This guide provides an objective, data-driven comparison between 4-Amino-2-nitrobenzamide and two other cornerstone precursors: 3-Aminobenzamide (a classic PARP inhibitor precursor) and 2-Aminobenzamide (a critical Zinc-Binding Group for HDAC inhibitors). By analyzing their mechanistic pathways and providing self-validating experimental protocols, this guide equips drug development professionals with the insights needed to select the appropriate precursor for targeted therapeutic design.

Mechanistic Profiling & Structural Causality

4-Amino-2-nitrobenzamide: Prodrug Activation & Kinase Scaffolding

Unlike simple aminobenzamides, 4-amino-2-nitrobenzamide and its derivatives (such as 5-(Aziridin-1-yl)-4-amino-2-nitrobenzamide) are heavily utilized in the design of hypoxia-activated prodrugs[1]. The strong electron-withdrawing nature of the nitro group at the ortho position makes these molecules highly susceptible to enzymatic reduction by nitroreductases or Nitric Oxide Synthases (NOS) in hypoxic tumor microenvironments[1]. This reduction converts the inert nitro group into a highly reactive hydroxylamine, which subsequently cross-links DNA[1]. Additionally, precursors like 5,5'-dithiobis(4-amino-2-nitrobenzamide) are essential building blocks for synthesizing tricyclic pyrimidine derivatives that inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinases[2].

3-Aminobenzamide (3-AB): The PARP1/2 Anchor

3-Aminobenzamide is the prototypical precursor for Poly(ADP-ribose) polymerase (PARP) inhibitors[3]. The meta-amino group perfectly mimics the nicotinamide ring of NAD+ (the natural substrate of PARP)[4]. By competing for the NAD+ binding pocket in the catalytic domain, 3-AB derivatives trap PARP1 on damaged DNA, leading to synthetic lethality in BRCA-deficient tumors[3].

2-Aminobenzamide (2-AB): Epigenetic Zinc Chelation

2-Aminobenzamide is the defining structural motif for Class I selective Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat, Chidamide)[5]. The ortho-relationship between the amine and the amide carbonyl creates a bidentate chelating system. This geometry is perfectly calibrated to coordinate with the Zn²⁺ ion buried deep within the narrow catalytic tunnel of HDAC enzymes, displacing the natural acetyl-lysine substrate[5].

G Start Benzamide Precursors in Drug Discovery Node4A 4-Amino-2-nitrobenzamide (Prodrugs & Kinase Inhibitors) Start->Node4A Node3A 3-Aminobenzamide (PARP Inhibitors) Start->Node3A Node2A 2-Aminobenzamide (HDAC Inhibitors) Start->Node2A Target1 Hypoxia-Targeted DNA Crosslinking Node4A->Target1 Enzymatic Nitroreduction Target2 EGFR Tyrosine Kinase Inhibition Node4A->Target2 Tricyclic Scaffold Synthesis Target3 Synthetic Lethality (BRCA-deficient tumors) Node3A->Target3 NAD+ Competitive Binding Target4 Epigenetic Modulation (Class I HDACs) Node2A->Target4 Zinc Chelation (ZBG)

Caption: Benzamide precursor selection and target pathway workflow.

Comparative Performance Data

The following table summarizes the structural utility and quantitative performance context of these precursors in drug design:

PrecursorPrimary Drug ClassMechanism of Action / UtilityKey Structural FeatureExample Derivatives
4-Amino-2-nitrobenzamide Hypoxia-activated prodrugs, EGFR InhibitorsEnzymatic nitroreduction to cytotoxic hydroxylamines; scaffold for tricyclic heterocyclesElectron-withdrawing nitro group ortho to the amideCB1954 metabolites, Tricyclic pyrimidines
3-Aminobenzamide PARP1/2 InhibitorsCompetes with NAD+ at the catalytic domain, preventing PARylationMeta-amino group mimics the nicotinamide ring of NAD+Olaparib, Veliparib (advanced analogs)
2-Aminobenzamide Class I HDAC InhibitorsActs as a Zinc-Binding Group (ZBG) in the HDAC active siteOrtho-amino group enables bidentate chelation of Zn²⁺Entinostat, Mocetinostat, Chidamide

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, complete with causality rationales to explain why specific experimental conditions are chosen.

Protocol A: Enzymatic Nitroreduction Assay for 4-Amino-2-nitrobenzamide Derivatives

This protocol evaluates the metabolic activation of 4-amino-2-nitrobenzamide prodrugs (e.g., CB1954) by Nitric Oxide Synthases (NOS)[1].

  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.4) containing 10% glycerol.

    • Causality Rationale: Tris-HCl maintains the physiological pH required for optimal NOS conformation, while glycerol stabilizes the recombinant enzyme during the assay.

  • Hypoxic Conditioning (Critical Step): Degas the buffer with Argon gas for 30 minutes in a sealed cuvette.

    • Causality Rationale: Oxygen is a potent electron acceptor. In aerobic conditions, oxygen will intercept electrons from the reductase domain, leading to futile cycling and ROS generation rather than the productive reduction of the nitrobenzamide substrate.

  • Reaction Assembly: Add 100 µM of the 4-amino-2-nitrobenzamide derivative and 10 µg/mL of purified recombinant nNOS.

  • Initiation & Cofactor Addition: Initiate the reaction by adding 1 mM NADPH.

    • Causality Rationale: NADPH serves as the obligate electron donor. Without it, the electron transport chain within the NOS reductase domain cannot initiate the nitroreduction.

  • Kinetic Monitoring: Monitor the reaction continuously via UV-Vis spectroscopy. The depletion of the parent compound is tracked at 310 nm, while the appearance of the hydroxylamine metabolite is monitored at 264 nm.

  • Orthogonal Validation (Self-Validation): Quench a parallel reaction aliquot with cold acetonitrile (1:1 v/v) to precipitate proteins. Centrifuge and analyze the supernatant via LC-MS to confirm the exact mass of the 4-hydroxylamine metabolite, ruling out non-specific UV absorbance artifacts.

Workflow Step1 Prepare Recombinant Enzyme (e.g., nNOS or NQO1) Step2 Establish Hypoxic Assay Conditions (Argon) Step1->Step2 Step3 Introduce 4-Amino-2-nitrobenzamide Derivative (Substrate) Step2->Step3 Step4 Add Cofactors (NADPH electron donor) Step3->Step4 Step5 Monitor Kinetics (UV-Vis at 264/310 nm) Step4->Step5 Step6 Orthogonal Validation (LC-MS Metabolite ID) Step5->Step6

Caption: Step-by-step experimental workflow for enzymatic nitroreduction assays.

Protocol B: PARP1 Inhibition Assay for 3-Aminobenzamide Precursors

This protocol measures the IC50 of synthesized 3-AB derivatives[3].

  • Substrate Activation: Coat microtiter plates with activated (nicked) calf thymus DNA.

    • Causality Rationale: PARP1 possesses a zinc-finger DNA binding domain. The enzyme's catalytic activity is strictly dependent on binding to DNA single- or double-strand breaks. Without nicked DNA, baseline PARylation is too low to accurately measure inhibition.

  • Enzyme Incubation: Add 0.5 U of recombinant human PARP1 and serial dilutions of the 3-aminobenzamide precursor (1 nM to 100 µM). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add a reaction mixture containing 50 µM NAD+ spiked with biotinylated-NAD+.

    • Causality Rationale: 3-AB derivatives are competitive inhibitors of NAD+. Controlling the exact concentration of NAD+ is vital for generating reproducible IC50 values.

  • Detection & Validation: After 30 minutes, wash the plate and add Streptavidin-HRP followed by a chemiluminescent substrate. The reduction in luminescence directly correlates with PARP inhibition. Include a well with no DNA as a negative baseline control (Self-Validation).

Conclusion & Strategic Recommendations

The selection of a benzamide precursor fundamentally dictates the trajectory of a drug discovery program. 4-Amino-2-nitrobenzamide is the premier choice for developing hypoxia-targeted prodrugs and complex tricyclic kinase inhibitors due to its unique electronic susceptibility to enzymatic reduction. Conversely, 3-Aminobenzamide remains the gold standard starting point for NAD+-competitive PARP inhibitors, while 2-Aminobenzamide provides the precise bidentate geometry required for zinc chelation in epigenetic HDAC targeting. Researchers must align the regiochemistry of their benzamide building blocks with the structural biology of their intended target.

References

  • Metabolic Activation of the Antitumor Drug 5-(Aziridin-1-yl)-2,4-Dinitrobenzamide (CB1954) by NO Synthases. Chemical Research in Toxicology (ACS Publications).
  • Tricyclic compounds capable of inhibiting tyrosine kinases of the epidermal growth factor receptor family. Google Patents (WO1995019970A1).
  • Inhibitors of PARP: Number crunching and structure gazing. PNAS.
  • The Potential of PARP Inhibitors as Antitumor Drugs and the Perspective of Molecular Design. Journal of Medicinal Chemistry (ACS Publications).
  • Design and Synthesis of Novel N-(2-aminophenyl)benzamide Derivatives as Histone Deacetylase Inhibitors and Their Antitumor Activity Study. ResearchGate.

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of 4-Amino-2-nitrobenzamide: A Comparative Analysis of Synthetic Strategies

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-Amino-2-nitrobenzamide, a versatile building block, presents a unique synthetic challenge:...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-Amino-2-nitrobenzamide, a versatile building block, presents a unique synthetic challenge: the selective functionalization of a polysubstituted aromatic ring. This guide provides an in-depth comparison of synthetic routes to this valuable compound, offering not just protocols, but the scientific rationale to empower your experimental design.

Introduction to 4-Amino-2-nitrobenzamide

4-Amino-2-nitrobenzamide is a key structural motif in medicinal chemistry, often serving as a precursor for the synthesis of more complex heterocyclic systems and pharmacologically active molecules. The presence of three distinct functional groups—an amine, a nitro group, and a benzamide—on the aromatic ring offers multiple points for diversification, but also necessitates a carefully planned synthetic strategy to ensure regioselectivity and high yield. This guide will focus on the most practical and scalable approaches to its synthesis, benchmarking them on yield, purity, and operational simplicity.

Route 1: Selective Reduction of 2,4-Dinitrobenzamide via Zinin Reduction

This is the most logical and widely applicable approach, starting from the readily available 2,4-dinitrobenzoic acid. The synthesis is a two-step process: amidation of the carboxylic acid followed by a selective reduction of the 4-nitro group.

Step 1: Amidation of 2,4-Dinitrobenzoic Acid to 2,4-Dinitrobenzamide

The initial step involves the conversion of the carboxylic acid to the primary amide. This can be achieved through several standard methods, with the formation of an acyl chloride being a common and efficient intermediate.

  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-dinitrobenzoic acid (1 eq.) in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 2,4-dinitrobenzoyl chloride.

  • Ammonolysis: In a separate flask, cool a concentrated solution of aqueous ammonia in an ice bath.

  • Slowly add the crude 2,4-dinitrobenzoyl chloride to the cold ammonia solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry to yield 2,4-dinitrobenzamide.

  • Thionyl Chloride with Catalytic DMF: This is a standard and highly effective method for converting carboxylic acids to acyl chlorides. The DMF acts as a catalyst by forming a Vilsmeier reagent, which is a more reactive acylating agent.

  • Cold Aqueous Ammonia: The ammonolysis of the highly reactive acyl chloride is an exothermic reaction. Performing the addition at low temperature minimizes side reactions and ensures the formation of the desired amide.

Step 2: Selective Reduction of the 4-Nitro Group

The selective reduction of one nitro group in the presence of another is the key challenge in this synthesis. The Zinin reduction, which employs sulfide salts, is a classic and effective method for this transformation.[1][2] The selectivity is attributed to the greater electron-withdrawing nature of the 4-nitro group, making it more susceptible to nucleophilic attack by the sulfide reagent.[3]

  • Reaction Setup: In a round-bottom flask, dissolve the 2,4-dinitrobenzamide (1 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Prepare a solution of sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) (typically 2-3 equivalents) in water.

  • Heat the solution of 2,4-dinitrobenzamide to a gentle reflux.

  • Add the sulfide solution dropwise to the refluxing mixture. The color of the reaction will typically change significantly.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture and pour it into a larger volume of water.

  • The product, 4-Amino-2-nitrobenzamide, may precipitate upon cooling and dilution. If not, the pH can be adjusted to near neutral to facilitate precipitation.

  • Collect the solid by filtration, wash with water to remove inorganic salts, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

The Zinin reduction is a well-established and reliable method for the selective reduction of polynitroarenes.[1][4][5] The progress of the reaction can be easily monitored by TLC, and the work-up procedure is straightforward. The formation of thiosulfate as a by-product is a known characteristic of this reaction.[1]

Alternative Strategy: Catalytic Hydrogenation and the Selectivity Challenge

Catalytic hydrogenation is a powerful and clean method for the reduction of nitro groups. However, achieving selective reduction of one of two nitro groups on an aromatic ring using this method is notoriously difficult.

Conceptual Approach: Catalytic Hydrogenation

In theory, one could attempt the selective hydrogenation of 2,4-dinitrobenzamide using a catalyst such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere. The selectivity would depend on subtle differences in the electronic and steric environment of the two nitro groups.

  • Lack of Selectivity: Catalytic hydrogenation is often too powerful and non-selective, leading to the reduction of both nitro groups, which would yield 2,4-diaminobenzamide.

  • Catalyst Poisoning: The presence of sulfur-containing impurities in the starting material or intermediates can poison the catalyst, leading to incomplete or sluggish reactions.

  • Over-reduction: It can be challenging to stop the reaction at the desired mono-amino stage, especially on a larger scale.

While catalytic hydrogenation is an excellent method for the complete reduction of nitroarenes, it is generally not the preferred method for selective reduction in compounds like 2,4-dinitrobenzamide.

Performance Benchmark: A Comparative Table

ParameterRoute 1: Zinin ReductionAlternative: Catalytic Hydrogenation
Starting Material 2,4-Dinitrobenzoic Acid2,4-Dinitrobenzoic Acid
Key Transformation Selective reduction with Na₂SCatalytic Hydrogenation (e.g., H₂/Pd/C)
Reported Yield Generally moderate to good (estimated 60-80% for the reduction step based on similar reductions)Highly variable and often poor for selective reduction. High for complete reduction to the diamine.
Selectivity High for the 4-nitro groupGenerally low; difficult to control
Reaction Conditions Mild to moderate (reflux in ethanol/water)Mild to moderate (room temperature to slightly elevated, atmospheric to moderate pressure)
Reagents & Safety Sodium sulfide is corrosive and releases H₂S upon acidification. Handle in a well-ventilated fume hood.Hydrogen gas is flammable and requires specialized equipment for safe handling.
Scalability Readily scalableScalable, but control of selectivity can be more challenging on a larger scale.
Purification Recrystallization is often sufficient.Chromatographic separation of the desired product from the starting material and the fully reduced product may be necessary.

Visualization of Synthetic Pathways

Diagram 1: Synthetic Route via Zinin Reduction

A 2,4-Dinitrobenzoic Acid B 2,4-Dinitrobenzoyl Chloride A->B SOCl₂, cat. DMF C 2,4-Dinitrobenzamide B->C Conc. NH₃(aq) D 4-Amino-2-nitrobenzamide C->D Na₂S or NaSH (Zinin Reduction)

Caption: Synthetic pathway to 4-Amino-2-nitrobenzamide from 2,4-dinitrobenzoic acid.

Diagram 2: Decision Workflow for Reduction Method

Start Need to reduce 2,4-Dinitrobenzamide Goal Desired Product: 4-Amino-2-nitrobenzamide Start->Goal Selective Reduction Required Alternative Undesired Product: 2,4-Diaminobenzamide Start->Alternative Non-selective Reduction Method1 Zinin Reduction (Na₂S) Goal->Method1 High Selectivity Method2 Catalytic Hydrogenation Alternative->Method2 Low Selectivity

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